molecular formula C13H14N2 B11935168 (R)-Lanicemine

(R)-Lanicemine

Numéro de catalogue: B11935168
Poids moléculaire: 198.26 g/mol
Clé InChI: FWUQWDCOOWEXRY-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Lanicemine is an investigational agent and one of the enantiomers of Lanicemine (AZD6765), a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor channel blocker . It was historically developed as a potential rapid-acting antidepressant with a mechanism focused on NMDA receptor antagonism, similar to ketamine, but designed to have a lower propensity for psychotomimetic side effects . Preclinical and clinical studies on Lanicemine (the racemic mixture) demonstrated that low-trapping NMDA receptor antagonists can produce rapid antidepressant effects and restore behavioral deficits in animal models of depression, with some studies showing a sustained effect after repeated administration . Research suggests its antidepressant-like effects may be enhanced through co-administration with other compounds, such as hyperforin . As a research tool, this compound offers scientists a valuable compound for investigating the pathobiology of mood disorders and the role of specific NMDA receptor blockade in glutamatergic signaling, cortical excitability, and synaptic plasticity mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C13H14N2

Poids moléculaire

198.26 g/mol

Nom IUPAC

(1R)-1-phenyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m1/s1

Clé InChI

FWUQWDCOOWEXRY-CYBMUJFWSA-N

SMILES isomérique

C1=CC=C(C=C1)[C@@H](CC2=CC=CC=N2)N

SMILES canonique

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N

Origine du produit

United States

Foundational & Exploratory

Pharmacological Profile of (R)-Lanicemine: A Low-Trapping NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-Lanicemine (also known as AZD6765 or AR-R 15896AR) is a low-trapping, non-selective, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It represents a second-generation approach to glutamatergic modulation for neuropsychiatric disorders, developed to retain the rapid antidepressant effects observed with ketamine while minimizing psychotomimetic and dissociative side effects.[1][2] The discovery of ketamine's rapid antidepressant action highlighted the potential of targeting the glutamatergic system, a departure from traditional monoaminergic antidepressants.[1][3]

Lanicemine's distinct pharmacological profile is characterized by its faster dissociation rate from the NMDA receptor channel, a property termed "low-trapping". This is theorized to preserve normal synaptic transmission while still providing therapeutic channel blockade, potentially leading to a wider therapeutic window compared to high-trapping antagonists like ketamine. Although its clinical development for treatment-resistant depression was ultimately discontinued by AstraZeneca, the study of lanicemine provides critical insights into the structure-activity relationships of NMDA receptor antagonists and informs ongoing development of novel glutamatergic modulators.

Mechanism of Action

Lanicemine functions as an uncompetitive, voltage-dependent antagonist of the NMDA receptor. Its mechanism requires the receptor's ion channel to be in an open state. This state is achieved only when both the neurotransmitter glutamate and a co-agonist (either glycine or D-serine) are bound to the receptor, and the neuronal membrane is sufficiently depolarized to displace the magnesium ion (Mg²⁺) that normally blocks the channel at resting potential.

Once the channel is open, lanicemine enters the ion pore and binds to a site within, physically obstructing the influx of calcium ions (Ca²⁺). This blockade of Ca²⁺ influx is the primary mechanism through which it modulates glutamatergic neurotransmission and exerts its pharmacological effects. Unlike competitive antagonists that bind to the glutamate site or non-competitive antagonists that bind to allosteric sites, lanicemine's use-dependent nature ensures it primarily targets active synapses.

Lanicemine_MoA Figure 1: Mechanism of this compound as a Low-Trapping NMDA Receptor Antagonist cluster_ions receptor NMDA-R (Closed) receptor_open NMDA-R (Open) receptor->receptor_open Glutamate + Co-agonist + Depolarization receptor_blocked NMDA-R (Blocked) receptor_open->receptor_blocked Lanicemine Binding ca_influx Ca²+ Influx receptor_blocked->receptor_open Fast Dissociation (Low-Trapping) no_ca_influx Ca²+ Influx Blocked

Caption: Mechanism of this compound as an uncompetitive, low-trapping NMDA receptor antagonist.

Pharmacological Profile

The key features that define lanicemine's pharmacological profile are its binding affinity, kinetics, and its characteristic low-trapping block, which distinguishes it from other NMDA antagonists like ketamine.

Binding Affinity, Potency, and Trapping Characteristics

Lanicemine binds with low-to-moderate affinity to sites within the NMDA channel pore. It is a non-selective antagonist, showing similar affinity for NMDA receptor subtypes containing either NR2A or NR2B subunits. Its most defining feature is its low propensity to be "trapped" within the ion channel after the agonist (glutamate) dissociates. Studies show that ketamine has a significantly higher trapping percentage, meaning it remains bound inside the channel even when it closes, whereas lanicemine dissociates more readily. This low-trapping property is thought to allow for a more physiological modulation of the NMDA receptor.

Table 1: Comparative In Vitro Profile of Lanicemine and Ketamine

Parameter This compound Ketamine Reference
Binding Affinity (Ki) 0.5 - 3 µM -
Potency (IC₅₀) 4 - 7 µM -
Channel Trapping 54% 86%
Subunit Selectivity Non-selective (NR2A vs. NR2B) Non-selective

| Voltage Dependence | Strong | Strong | |

Downstream Signaling and Antidepressant Effects

The antidepressant effects of NMDA receptor antagonists are hypothesized to stem from downstream signaling cascades. The leading hypothesis suggests that blocking NMDA receptors, particularly on fast-spiking GABAergic interneurons, leads to a disinhibition of pyramidal neurons. This results in a surge of glutamate release, which preferentially activates AMPA receptors. The subsequent AMPA receptor activation is thought to trigger signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, which ultimately lead to increased synaptogenesis and synaptic potentiation in brain regions like the prefrontal cortex. While lanicemine operates through this general mechanism, its lower trapping may modulate the intensity and duration of these downstream effects compared to ketamine.

Lanicemine_Signaling_Pathway Figure 2: Hypothesized Downstream Signaling Cascade of Lanicemine lanicemine Lanicemine nmda_r NMDA Receptor (on GABA Interneuron) lanicemine->nmda_r Blocks gaba Disinhibition of GABA Interneuron nmda_r->gaba pyramidal Glutamate (Glu) release from Pyramidal Neuron gaba->pyramidal ampa_r AMPA Receptor Activation pyramidal->ampa_r bdnf BDNF Release ampa_r->bdnf mtor mTOR Pathway Activation bdnf->mtor synaptogenesis ↑ Synaptogenesis & Synaptic Potentiation mtor->synaptogenesis antidepressant Antidepressant Effects synaptogenesis->antidepressant

Caption: Hypothesized signaling pathway leading to the antidepressant effects of Lanicemine.

Clinical and Preclinical Findings

Lanicemine has been evaluated in both preclinical models and human clinical trials, where its effects were often compared to ketamine.

Preclinical Data

In animal models, lanicemine demonstrates antidepressant-like activity. Studies have shown its effectiveness in behavioral tests such as the Tail Suspension Test (TST) and Forced Swim Test (FST). For instance, a 10 mg/kg dose of lanicemine has been shown to evoke antidepressant activity in mice. However, some preclinical studies suggest that lanicemine is not as effective as ketamine.

Clinical Data

Clinical investigations with lanicemine aimed to determine if it could produce antidepressant efficacy without the limiting dissociative and psychotomimetic side effects of ketamine. In a crossover study with healthy volunteers, doses of 75 mg and 150 mg of lanicemine were compared with ketamine and placebo. While ketamine produced significant dissociative effects, lanicemine did not.

In patients with treatment-resistant major depressive disorder (MDD), a single intravenous dose of lanicemine (150 mg) was associated with rapid but short-lived antidepressant effects. Importantly, these effects were achieved with low rates of psychotomimetic side effects. Despite these promising early results, subsequent larger trials did not meet primary endpoints, leading to the discontinuation of its development.

Table 2: Comparative Clinical Effects of Lanicemine vs. Ketamine in Healthy Volunteers

Effect Lanicemine (75mg & 150mg) Ketamine (0.5 mg/kg) Reference
Dissociative Symptoms (CADSS) Not significant vs. placebo Significant vs. placebo
Gamma-Band EEG Elevation Significant, dose-dependent Significant
Adverse Dissociative-Type Events 7-11% of subjects 24% of subjects

| Visual Hallucinations | 5% (at 150mg) | 0% | |

Key Experimental Protocols

The characterization of lanicemine's pharmacological profile relies on specific and detailed experimental methodologies.

In Vitro NMDA Receptor Binding and Trapping Assays
  • Objective : To determine the binding affinity (Ki), potency (IC₅₀), and trapping percentage of lanicemine at the NMDA receptor channel.

  • Methodology :

    • Cell Preparation : Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing specific NMDA receptor subunits (e.g., NR1/NR2A) are cultured.

    • Binding Assay : Whole-cell patch-clamp electrophysiology is used. Cells are voltage-clamped, and currents are evoked by applying glutamate and a co-agonist. The antagonist (lanicemine) is then applied at various concentrations to determine the IC₅₀, the concentration at which 50% of the NMDA current is inhibited.

    • Trapping Protocol : To measure trapping, a steady-state block is achieved by co-applying glutamate and lanicemine. Then, the agonist (glutamate) is washed out, allowing the channels to close, and then reapplied. The magnitude of the current upon reapplication of glutamate, relative to the pre-block current, indicates the percentage of the antagonist that remained "trapped" inside the closed channels. A smaller current signifies higher trapping.

Quantitative Electroencephalography (qEEG) Crossover Study
  • Objective : To objectively measure the brain penetration and pharmacodynamic effects of lanicemine and compare them to ketamine in humans.

  • Methodology :

    • Study Design : A randomized, double-blind, placebo-controlled, four-way crossover design is employed.

    • Subjects : Healthy male volunteers aged 30-45 years.

    • Treatment Arms : Subjects receive single intravenous infusions over 60 minutes of:

      • Lanicemine 75 mg

      • Lanicemine 150 mg

      • Ketamine 0.5 mg/kg

      • Placebo (0.9% saline)

    • Washout Period : A washout period of at least 7 days separates each treatment period.

    • Data Acquisition : qEEG is assessed using a 28-scalp electrode array. Recordings are taken at multiple time points: pre-dose, and 0.25, 1, 1.25, 3, and 8 hours after the start of the infusion.

    • Primary Endpoint : The primary outcome is the change in gamma-band EEG power, a putative marker of cortical disinhibition and NMDA receptor antagonism.

qEEG_Workflow Figure 3: Experimental Workflow for Human qEEG Crossover Study start Recruit Healthy Volunteers randomize Randomize into 4-Way Crossover Design start->randomize lan75 Lanicemine 75mg randomize->lan75 Period 1 eeg qEEG Assessment (Predose, 0.25h, 1h, 1.25h, 3h, 8h) lan75->eeg lan150 Lanicemine 150mg ketamine Ketamine 0.5mg/kg placebo Placebo washout Washout Period (≥7 Days) & Crossover washout->randomize Next Period analysis Analyze Change in Gamma-Band Power washout->analysis After All Periods Complete eeg->washout

Caption: Workflow for a human quantitative electroencephalography (qEEG) crossover study.

Conclusion

This compound is a pharmacologically distinct NMDA receptor antagonist, defined by its low-trapping property. This characteristic allows for rapid dissociation from the NMDA channel, which theoretically preserves physiological synaptic function to a greater degree than high-trapping antagonists like ketamine. This profile translates to a reduced incidence of psychotomimetic and dissociative side effects in clinical settings. While lanicemine demonstrated rapid, albeit transient, antidepressant effects, it ultimately failed to show sufficient efficacy in larger trials for MDD. Nevertheless, the study of lanicemine has been invaluable, providing a clinical proof-of-concept that the antidepressant and dissociative effects of NMDA receptor antagonists can be separated. This continues to guide the development of safer, better-tolerated glutamatergic agents for mood disorders.

References

(R)-Lanicemine and its Impact on Glutamatergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lanicemine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike the well-known NMDA receptor antagonist ketamine, this compound exhibits a distinct pharmacological profile characterized by a lower incidence of psychotomimetic side effects.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on glutamatergic neurotransmission, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action

This compound functions as a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore.[4] Its "low-trapping" characteristic signifies that it has a faster off-rate from the channel compared to more persistent blockers like ketamine.[5] This property is thought to contribute to its favorable side-effect profile. The primary mechanism of action involves the modulation of glutamatergic signaling, which in turn is hypothesized to trigger downstream effects leading to its therapeutic potential.

The prevailing "disinhibition" hypothesis suggests that NMDA receptor antagonists like this compound preferentially block NMDA receptors on inhibitory GABAergic interneurons. This reduces the tonic inhibition of pyramidal neurons, leading to a surge in glutamate release. The increased glutamate then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to downstream signaling cascades that promote neuroplasticity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a basis for comparison and further research.

Table 1: Receptor Binding and Potency

ParameterValueCell Type/Assay ConditionReference
Ki (NMDA Receptor) 0.56 - 2.1 µMRadioligand binding assay
IC50 4 - 7 µMCHO cells
IC50 6.4 µMXenopus oocytes

Table 2: Pharmacokinetic Parameters in Humans

ParameterMean Value90% Confidence IntervalNotesReference
Systemic Clearance (CL) 9.43 L/h9.12 - 9.77 L/hFollowing intravenous infusion.
Central Volume of Distribution (V1) 106 L93.7 - 115 L
Peripheral Volume of Distribution (V2) 47.3 L39.6 - 56.6 L
Intercompartmental Clearance (Q) 75.7 L/h51.8 - 127 L/h
Plasma Clearance 8.3 L/hLow-clearance compound.
Terminal Half-life (T1/2) 16 h

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in studying this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of this compound

G Lanicemine This compound NMDAR NMDA Receptor (on GABAergic Interneuron) Lanicemine->NMDAR Antagonism GABA_release Decreased GABA Release NMDAR->GABA_release Inhibition Pyramidal_neuron Pyramidal Neuron (Disinhibition) GABA_release->Pyramidal_neuron Leads to Glutamate_surge Glutamate Surge Pyramidal_neuron->Glutamate_surge Results in AMPAR AMPA Receptor Activation Glutamate_surge->AMPAR Ca_influx Ca2+ Influx AMPAR->Ca_influx BDNF_synthesis Increased BDNF Synthesis and Release Ca_influx->BDNF_synthesis mTOR_pathway Activation of mTOR Pathway BDNF_synthesis->mTOR_pathway Synaptogenesis Synaptogenesis and Neuroplasticity mTOR_pathway->Synaptogenesis

Caption: Proposed signaling cascade of this compound's action on glutamatergic neurons.

Experimental Workflow for NMDA Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay Homogenization Homogenize Brain Tissue (e.g., rat cerebral cortex) Centrifugation1 Low-Speed Centrifugation (remove nuclei) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet membranes) Centrifugation1->Centrifugation2 Resuspension Resuspend in Binding Buffer Centrifugation2->Resuspension Incubation Incubate Membranes with: - Radioligand (e.g., [3H]MK-801) - this compound (varying conc.) Resuspension->Incubation Filtration Rapid Filtration (separate bound from free ligand) Incubation->Filtration Measurement Quantify Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Data Analysis (determine Ki) Measurement->Analysis

Caption: General workflow for determining the binding affinity of this compound to the NMDA receptor.

Experimental Workflow for In Vivo Microdialysis

G cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment Anesthesia Anesthetize Animal (e.g., rat) Probe_implantation Stereotactically Implant Microdialysis Probe (e.g., into prefrontal cortex) Anesthesia->Probe_implantation Recovery Allow for Recovery Probe_implantation->Recovery Perfusion Perfuse Probe with Artificial CSF Recovery->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_admin Administer this compound Baseline->Drug_admin Post_drug_collection Collect Post-Administration Dialysate Samples Drug_admin->Post_drug_collection Analysis Analyze Glutamate Levels (e.g., HPLC) Post_drug_collection->Analysis

Caption: Workflow for measuring extracellular glutamate levels in response to this compound administration.

Detailed Experimental Protocols

NMDA Receptor Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound like this compound to the NMDA receptor.

1. Membrane Preparation:

  • Fresh or frozen brain tissue (e.g., rat cerebral cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and recentrifugation.

  • The final pellet is resuspended in a binding buffer, and the protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and either buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or varying concentrations of this compound.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Glutamate Measurement

This protocol outlines the in vivo measurement of extracellular glutamate levels in a specific brain region following the administration of this compound.

1. Surgical Implantation of Microdialysis Probe:

  • The experimental animal (e.g., a rat) is anesthetized.

  • Using a stereotaxic frame, a guide cannula for the microdialysis probe is implanted into the brain region of interest (e.g., the prefrontal cortex).

  • The cannula is secured to the skull, and the animal is allowed to recover from surgery.

2. Microdialysis Procedure:

  • After the recovery period, a microdialysis probe is inserted through the guide cannula.

  • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular glutamate levels.

  • This compound is then administered to the animal (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Dialysate samples continue to be collected to measure changes in glutamate concentration following drug administration.

3. Sample Analysis:

  • The collected dialysate samples are analyzed to determine the concentration of glutamate.

  • High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection is a commonly used method for this analysis.

Electrophysiology: Long-Term Potentiation (LTP) Measurement

This protocol describes how the effect of this compound on synaptic plasticity can be assessed by measuring LTP in hippocampal slices.

1. Hippocampal Slice Preparation:

  • The experimental animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • The hippocampus is dissected out, and transverse slices (e.g., 300-400 µm thick) are prepared using a vibratome.

  • The slices are allowed to recover in oxygenated aCSF for at least one hour before recording.

2. Electrophysiological Recording:

  • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

  • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • A stable baseline of synaptic transmission is established by delivering single electrical pulses at a low frequency.

  • To induce LTP, a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) is delivered.

  • The fEPSP slope is monitored for an extended period (e.g., 60 minutes or more) after the HFS to measure the potentiation of synaptic strength.

3. Pharmacological Manipulation:

  • To investigate the effect of this compound, the drug is added to the aCSF perfusing the slice before the HFS is delivered.

  • The degree of LTP induction in the presence of this compound is then compared to the LTP induced in control slices without the drug. A reduction or blockade of LTP would indicate an inhibitory effect of this compound on this form of synaptic plasticity.

Conclusion

This compound represents a significant evolution in the development of glutamatergic modulators for neuropsychiatric disorders. Its distinct "low-trapping" antagonism of the NMDA receptor offers a promising therapeutic window with reduced psychotomimetic effects compared to earlier compounds like ketamine. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to explore its full therapeutic potential. Understanding its nuanced effects on glutamatergic neurotransmission and downstream signaling pathways will be crucial for the continued development of this and other novel rapid-acting antidepressants.

References

(R)-Lanicemine: A Technical Guide to its Potential in Treating Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Lanicemine ((1S)-1-phenyl-2-(pyridin-2-yl)ethanamine), also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its therapeutic potential in various Central Nervous System (CNS) disorders, most notably treatment-resistant depression.[1][2][3] Unlike the structurally related NMDA receptor antagonist ketamine, this compound was developed with the aim of achieving rapid antidepressant effects while minimizing psychotomimetic and dissociative side effects.[4] This technical guide provides an in-depth overview of this compound's core pharmacology, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its mechanism of action and relevant experimental workflows. While clinical development was ultimately discontinued, the study of this compound has provided valuable insights into the therapeutic potential and challenges of modulating the glutamatergic system for the treatment of CNS disorders.[2]

Mechanism of Action

This compound is a non-competitive, voltage-dependent antagonist of the NMDA receptor. It binds to a site within the ion channel pore, thereby blocking the influx of calcium ions (Ca2+) that is critical for the receptor's role in synaptic plasticity. A key characteristic of this compound is its "low-trapping" nature, signifying a faster dissociation rate from the NMDA receptor channel compared to high-trapping antagonists like ketamine. This property is hypothesized to contribute to its improved side-effect profile.

Signaling Pathways

The antidepressant effects of this compound are believed to be initiated by the blockade of NMDA receptors on GABAergic interneurons, leading to a disinhibition of glutamate release. The subsequent surge in glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of intracellular signaling events that ultimately enhance synaptic plasticity. Key downstream pathways include the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling and the mammalian Target of Rapamycin (mTOR) pathway, leading to increased synthesis of synaptic proteins.

cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Glutamate_Surge Glutamate Surge NMDA_Receptor->Glutamate_Surge Leads to (disinhibition) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Inhibits AMPA_Receptor AMPA Receptor BDNF_Release BDNF Release AMPA_Receptor->BDNF_Release Stimulates Lanicemine This compound Lanicemine->NMDA_Receptor Blocks Glutamate_Surge->AMPA_Receptor Activates TrkB_Receptor TrkB Receptor BDNF_Release->TrkB_Receptor Binds to PI3K_Akt_Pathway PI3K/Akt Pathway TrkB_Receptor->PI3K_Akt_Pathway Activates mTOR_Activation mTOR Activation PI3K_Akt_Pathway->mTOR_Activation Activates Synaptic_Protein_Synthesis Synaptic Protein Synthesis (e.g., Synapsin I, GluA1) mTOR_Activation->Synaptic_Protein_Synthesis Promotes Synaptogenesis Synaptogenesis & Neuroplasticity Synaptic_Protein_Synthesis->Synaptogenesis Leads to

Simplified signaling pathway of this compound.

Quantitative Data

In Vitro Binding Affinity and Potency

The following table summarizes the in vitro binding affinity and potency of Lanicemine for the NMDA receptor.

ParameterValueCell Type/Assay ConditionReference(s)
Binding Affinity (Ki) 0.56 - 2.1 µMNMDA Receptor Binding
1.067 x 10⁻⁵ MRadioligand receptor binding (³H-MK801 as ligand)
IC50 4 - 7 µMChinese Hamster Ovary (CHO) cells
6.4 µMXenopus oocyte cells
4 - 40 µMNR2A and NR2B NMDAR complexes
Trapping 54%In vitro electrophysiology assay
Pharmacokinetic Properties

A population pharmacokinetic analysis of Lanicemine following intravenous infusion revealed a two-compartment model with zero-order input and first-order elimination.

ParameterMean Value (90% CI)DescriptionReference(s)
Systemic Clearance (CL) 9.43 L/h (9.12 - 9.77)The volume of plasma cleared of the drug per unit time.
Central Volume of Distribution (V1) 106 L (93.7 - 115)The apparent volume into which the drug distributes in the central compartment.
Peripheral Volume of Distribution (V2) 47.3 L (39.6 - 56.6)The apparent volume of the peripheral compartment.
Intercompartmental Clearance (Q) 75.7 L/h (51.8 - 127)The rate of drug transfer between the central and peripheral compartments.
Terminal Elimination Half-life (t½) ~16 hThe time required for the plasma concentration to decrease by half during the elimination phase.

Experimental Protocols

In Vitro NMDA Receptor Binding Assay

This protocol is adapted for characterizing the binding of a test compound like this compound to the NMDA receptor ion channel using a radiolabeled ligand such as [³H]MK-801.

  • Materials:

    • Rat cortical membranes (as a source of NMDA receptors)

    • Radioligand: [³H]MK-801

    • Test Compound: this compound

    • Assay Buffer: Tris-HCl buffer (pH 7.4)

    • Non-specific Binding Control: High concentration of unlabeled MK-801 (e.g., 10 µM)

    • Co-agonists: Glutamate and Glycine

    • Scintillation cocktail and vials

  • Procedure:

    • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

    • Assay Setup: In a 96-well plate, add assay buffer, glutamate, and glycine. Then, add varying concentrations of this compound or vehicle, followed by [³H]MK-801. For non-specific binding wells, add a high concentration of unlabeled MK-801.

    • Initiation and Incubation: Initiate the binding reaction by adding the membrane preparation. Incubate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

    • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

Start Start Membrane_Prep Prepare Rat Cortical Membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate with buffer, co-agonists, Lanicemine, and [3H]MK-801 Membrane_Prep->Assay_Setup Initiate_Reaction Add membrane preparation to initiate binding Assay_Setup->Initiate_Reaction Incubate Incubate at room temperature for 2-4 hours Initiate_Reaction->Incubate Terminate_Filter Terminate reaction and filter through glass fiber filters Incubate->Terminate_Filter Wash_Filters Wash filters with ice-cold buffer Terminate_Filter->Wash_Filters Scintillation_Count Quantify radioactivity with a scintillation counter Wash_Filters->Scintillation_Count Data_Analysis Calculate specific binding and determine IC50 Scintillation_Count->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro NMDA receptor binding assay.
Mouse Forced Swim Test (FST)

The FST is a common preclinical behavioral test used to assess antidepressant-like activity.

  • Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water (25 ± 1°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

    • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

    • Test Session: Gently place each mouse individually into the water-filled cylinder.

    • Scoring: The total duration of the test is typically 6 minutes. The key measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Clinical Trial Protocol for Treatment-Resistant Depression (Exemplar: NCT00491686)

This phase IIA, double-blind, randomized, placebo-controlled study was designed to evaluate the safety and efficacy of a single dose of Lanicemine in patients with treatment-resistant major depressive disorder.

  • Study Design:

    • Participants: Patients with a diagnosis of treatment-resistant depression.

    • Intervention: A single intravenous infusion of Lanicemine (100 mg) or placebo (0.9% saline) administered over 60 minutes.

    • Primary Efficacy Endpoint: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to 24 hours post-infusion.

    • Secondary Endpoints: Changes in MADRS scores at other time points, Bond-Lader Visual Analogue Scale, and Brief Psychiatric Rating Scale.

    • Safety Assessments: Monitoring of adverse events, vital signs, physical examinations, and electrocardiograms.

Screening Screening Period (≤30 days) Randomization Randomization (1:1) Screening->Randomization Treatment_Lanicemine Single IV Infusion: This compound (100 mg) over 60 min Randomization->Treatment_Lanicemine Treatment_Placebo Single IV Infusion: Placebo (0.9% Saline) over 60 min Randomization->Treatment_Placebo Primary_Endpoint Primary Efficacy Assessment: Change in MADRS score at 24h post-infusion Treatment_Lanicemine->Primary_Endpoint Treatment_Placebo->Primary_Endpoint Secondary_Endpoints Secondary Efficacy and Safety Assessments Primary_Endpoint->Secondary_Endpoints Follow_Up Follow-up Visit (7-10 days post-treatment) Secondary_Endpoints->Follow_Up End_of_Study End of Study Follow_Up->End_of_Study

Simplified workflow of a clinical trial for this compound.

Concluding Remarks

This compound represents a significant step in the exploration of glutamatergic modulators for the treatment of CNS disorders. Its distinct "low-trapping" mechanism offered the promise of separating the rapid antidepressant effects of NMDA receptor antagonism from the undesirable psychotomimetic side effects associated with ketamine. While this compound did not ultimately meet its primary endpoints in later-phase clinical trials, the research surrounding this compound has been instrumental in advancing our understanding of the neurobiology of depression and the therapeutic potential of targeting the NMDA receptor. The data and methodologies presented in this guide underscore the importance of continued investigation into novel glutamatergic agents for the development of next-generation CNS therapeutics.

References

Early-Phase Clinical Studies of (R)-Lanicemine in Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lanicemine (also known as Lanicemine or AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike the broader NMDA receptor antagonist ketamine, this compound was developed with the aim of achieving antidepressant effects with a more favorable side-effect profile, particularly concerning psychotomimetic and dissociative effects. This technical guide provides an in-depth overview of the early-phase clinical studies of this compound in the treatment of depression, with a focus on quantitative data, experimental protocols, and the underlying proposed mechanisms of action. Although the development of lanicemine was discontinued in 2013, the findings from these early trials continue to inform the development of novel glutamatergic modulators for mood disorders[1].

Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling

This compound is an uncompetitive, voltage-dependent NMDA receptor channel blocker[2]. Its mechanism of action is predicated on the hypothesis that aberrant glutamate neurotransmission plays a significant role in the pathophysiology of depression. By blocking the NMDA receptor ion channel, this compound is thought to trigger a cascade of downstream signaling events that ultimately lead to a rapid antidepressant response.

The proposed signaling pathway, based on studies of NMDA receptor antagonists in depression, is as follows:

  • This compound blocks the NMDA receptor: This action is thought to preferentially occur on inhibitory GABAergic interneurons, leading to their disinhibition.

  • Increased Glutamate Release: The disinhibition of GABAergic interneurons results in a surge of glutamate release.

  • AMPA Receptor Activation: The increased synaptic glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on postsynaptic neurons.

  • Activation of Downstream Signaling Cascades: AMPA receptor activation is believed to initiate intracellular signaling pathways, including the activation of the mammalian target of rapamycin (mTOR) pathway[3].

  • Increased Synaptogenesis: The activation of these pathways leads to an increase in the synthesis of proteins involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF), and ultimately promotes synaptogenesis in brain regions implicated in depression, such as the prefrontal cortex[3][4].

Lanicemine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDAR NMDA Receptor NMDAR->Glutamate_Release Disinhibits AMPAR AMPA Receptor mTOR_Pathway mTOR Pathway AMPAR->mTOR_Pathway Activates BDNF_Synthesis BDNF Synthesis mTOR_Pathway->BDNF_Synthesis Promotes Synaptogenesis Synaptogenesis BDNF_Synthesis->Synaptogenesis Leads to Lanicemine This compound Lanicemine->NMDAR Blocks Glutamate_Release->AMPAR Activates Infusion_Workflow Screening Screening & Washout Baseline Baseline Assessments (MADRS, CGI, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Infusion IV Infusion (R-Lanicemine or Placebo) Over 60 minutes Randomization->Infusion Post_Infusion Post-Infusion Monitoring (Safety & Efficacy Assessments) Infusion->Post_Infusion Follow_Up Follow-Up Period Post_Infusion->Follow_Up

References

(R)-Lanicemine: An In-depth Analysis of Molecular Targets Beyond the NMDA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of (R)-Lanicemine (AZD6765), with a primary focus on emerging evidence of its activity beyond its well-established role as an N-methyl-D-aspartate (NMDA) receptor antagonist. While this compound is recognized for its high selectivity and low-trapping kinetics at the NMDA receptor ion channel, recent findings indicate a potential interaction with the Transient Receptor Potential Canonical 6 (TRPC6) channel, opening new avenues for understanding its complete mechanism of action.

Primary Target: The NMDA Receptor

This compound is a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore. Its "low-trapping" characteristic, signifying a faster dissociation rate from the channel compared to ketamine, is thought to contribute to its reduced psychotomimetic side effects. Several studies characterize this compound as a selective NMDA receptor probe with negligible off-target pharmacological effects.[1][2]

Quantitative Data on NMDA Receptor Interaction

The binding affinity and inhibitory concentration of this compound at the NMDA receptor have been quantified in several studies, providing a baseline for its primary pharmacological activity.

ParameterValueReceptor/ChannelReference
Binding Affinity (Ki) 0.5-3 µMNMDA Receptor Channel Pore[1]
0.56-1.48 µM[3H]MK-801 displacement
10.67 µM[3H]MK-801 displacement
Inhibitory Concentration (IC50) 4-40 µMNR2A and NR2B NMDA receptor complexes
4-7 µMNMDA Receptor Channel

Beyond the NMDA Receptor: The TRPC6 Channel

Emerging preclinical evidence suggests that this compound may exert effects through the modulation of the TRPC6 channel, a non-selective cation channel involved in calcium signaling. In vitro studies have demonstrated that this compound can enhance the Ca²⁺ influx induced by the TRPC6 channel activator, hyperforin. This suggests a synergistic interaction that may contribute to the overall pharmacological profile of this compound.

Synergistic Antidepressant-like Activity

Co-administration of this compound and hyperforin has been shown to produce long-lasting antidepressant-like effects in murine models, whereas sub-effective doses of either compound alone were inactive. This potentiation of effect points towards a convergence of their respective signaling pathways.

Experimental ModelTreatmentKey FindingReference
Tail Suspension Test (Mice) This compound (10 mg/kg) + Hyperforin (2.5 mg/kg)Significant, long-lasting reduction in immobility time (antidepressant-like effect)
Chronic Corticosterone-Treated Mice This compound (10 mg/kg) + Hyperforin (2.5 mg/kg)Reversal of stress-induced depressive-like behavior
In Vitro Calcium Imaging This compound + HyperforinEnhanced Ca²⁺ influx in neuronal cells
Western Blot (Mouse Frontal Cortex) This compound + HyperforinIncreased expression of Synapsin I, GluA1, and BDNF

Experimental Protocols

Calcium Imaging Assay for TRPC6 Channel Modulation

This protocol outlines the methodology used to assess the effect of this compound on hyperforin-induced calcium influx in neuronal cells.

  • Cell Culture: Primary cortical neurons are cultured from embryonic mice.

  • Fluorescent Dye Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow for the measurement of intracellular calcium concentrations.

  • Baseline Measurement: Baseline fluorescence is recorded before the application of any compounds.

  • Compound Application:

    • A solution containing a specific concentration of hyperforin is applied to the cells to activate TRPC6 channels.

    • In a separate experiment, a solution containing both hyperforin and this compound is applied.

  • Data Acquisition: Changes in intracellular calcium are monitored and recorded by measuring the fluorescence intensity over time using a suitable imaging system.

  • Analysis: The peak and duration of the calcium response in the presence of hyperforin alone are compared to the response in the presence of the hyperforin and this compound combination to determine any enhancement of calcium influx.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes the general steps for determining the binding affinity of this compound to the NMDA receptor ion channel site.

  • Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus).

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand that binds to the NMDA receptor channel, such as [³H]MK-801.

  • Competition Binding: A range of concentrations of unlabeled this compound is added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Synergistic Signaling Pathway Lanicemine This compound NMDAR NMDA Receptor Lanicemine->NMDAR Blocks Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Ca_influx Increased Intracellular Ca²⁺ NMDAR->Ca_influx Modulates Ca²⁺ homeostasis TRPC6->Ca_influx Enhances Ca²⁺ influx Downstream Downstream Signaling (e.g., Synapsin I, GluA1, BDNF expression) Ca_influx->Downstream Antidepressant Antidepressant-like Effects Downstream->Antidepressant

Caption: Proposed synergistic signaling of this compound and Hyperforin.

G cluster_1 Experimental Workflow for Off-Target Activity start Hypothesis: This compound has activity beyond the NMDA receptor invitro In Vitro Assays start->invitro invivo In Vivo Behavioral Models start->invivo ca_imaging Calcium Imaging (e.g., with TRPC6 activator) invitro->ca_imaging binding_assay Receptor Binding Assays (Broad Panel Screening) invitro->binding_assay western_blot Western Blotting (Downstream signaling proteins) invitro->western_blot tst Tail Suspension Test (Antidepressant-like effects) invivo->tst data_analysis Data Analysis and Mechanism Elucidation ca_imaging->data_analysis binding_assay->data_analysis western_blot->data_analysis tst->data_analysis

Caption: Workflow for investigating off-target molecular interactions.

Conclusion

While this compound's primary and most well-documented molecular target is the NMDA receptor, the evidence for its interaction with the TRPC6 channel presents a significant new dimension to its pharmacology. The potentiation of hyperforin-induced calcium influx and the synergistic antidepressant-like effects observed in preclinical models suggest that the full therapeutic profile of this compound may be a composite of its actions at both the NMDA receptor and the TRPC6 channel. Further research is warranted to fully elucidate the signaling mechanisms of this interaction and its potential clinical relevance. This guide serves as a foundational resource for scientists and researchers in the ongoing effort to understand the complete molecular basis of this compound's effects.

References

Methodological & Application

Application Notes and Protocols for (R)-Lanicemine Electrophysiology in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker, has garnered significant interest for its potential therapeutic applications, particularly in the field of neuropsychiatric disorders. Unlike other NMDA receptor antagonists such as ketamine, this compound exhibits a distinct pharmacological profile characterized by a lower propensity to be trapped within the NMDA receptor channel. This property is hypothesized to contribute to a wider therapeutic window with reduced psychotomimetic side effects. These application notes provide a comprehensive guide to utilizing whole-cell patch-clamp electrophysiology to investigate the effects of this compound on neuronal function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with NMDA receptors, compiled from preclinical in vitro studies.

Table 1: Binding Affinity and Channel Blocking Properties of this compound

ParameterThis compoundKetamineReference
Binding Affinity (Ki) 0.56 - 2.1 µM0.15 µM[1]
IC50 (NMDA Channel Block) 4 - 7 µM0.57 - 2.8 µM[1]
NMDA Channel Trapping 54%86%[1]

Table 2: Electrophysiological Effects of this compound on NMDAR Currents

ConcentrationEffect on NMDAR CurrentNeuronal PreparationReference
2 µM Significantly attenuated NMDAR currentPyramidal neurons in mouse medial prefrontal cortex (mPFC) slices[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Brain Slices

This protocol is adapted from studies investigating the effects of this compound on synaptically-evoked NMDA receptor currents in the medial prefrontal cortex[2].

1. Materials and Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) for Slicing (NMDG-based protective solution):

    • 93 mM N-methyl-D-glucamine (NMDG)

    • 2.5 mM KCl

    • 1.2 mM NaH2PO4

    • 30 mM NaHCO3

    • 20 mM HEPES

    • 25 mM Glucose

    • 10 mM MgSO4

    • 0.5 mM CaCl2

    • 5 mM Sodium Ascorbate

    • 3 mM Sodium Pyruvate

    • 2 mM Thiourea

    • pH 7.3-7.4 when bubbled with 95% O2 / 5% CO2.

  • Recording aCSF (Mg²⁺-free):

    • 132 mM NaCl

    • 2 mM KCl

    • 2.5 mM CaCl₂

    • 1.25 mM KH₂PO₄

    • 26 mM NaHCO₃

    • 10 mM D-glucose

    • Continuously bubbled with 95% O₂ and 5% CO₂.

    • Add 5 µM NBQX to block AMPA/kainate receptors.

  • Intracellular (Pipette) Solution:

    • 130 mM Cs-Gluconate

    • 10 mM CsCl

    • 4 mM NaCl

    • 10 mM HEPES

    • 5 mM EGTA

    • 4 mM Mg-ATP

    • 0.3 mM Na-GTP

    • 10 mM Sodium Phosphocreatine

    • pH adjusted to 7.2-7.3 with CsOH.

    • Osmolarity adjusted to 280-290 mOsm.

2. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated NMDG-based protective aCSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG-based aCSF.

  • Cut coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., mPFC) using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

3. Whole-Cell Recording Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with recording aCSF at a rate of 2-3 ml/min at 32 ± 0.5°C.

  • Visualize pyramidal neurons in the desired cortical layer (e.g., layer II/III of the mPFC) using an upright microscope with IR-DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.

4. Evoking and Recording NMDA Receptor-Mediated Currents:

  • Place a stimulating electrode (e.g., concentric bipolar electrode) in a region that provides synaptic input to the recorded neuron (e.g., layer V of the mPFC).

  • Apply brief electrical stimuli (e.g., 0.2 ms duration) every 30 seconds to evoke synaptic responses.

  • Adjust the stimulation intensity to obtain a stable NMDA current of approximately 100 pA.

  • Record baseline NMDA currents for at least 10 minutes to ensure stability.

  • Apply this compound at the desired concentration (e.g., 2 µM) to the perfusing aCSF.

  • Record the effect of this compound on the NMDA current amplitude and kinetics. The response to 2 µM lanicemine has been shown to plateau after 10 minutes of application.

  • Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effect.

Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol provides a general framework for investigating this compound's effects on cultured neurons (e.g., primary hippocampal or cortical neurons).

1. Materials and Solutions:

  • External Solution (ECS):

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • pH adjusted to 7.4 with NaOH.

    • Osmolarity adjusted to 310-320 mOsm.

  • Intracellular (Pipette) Solution:

    • 120 mM K-Gluconate

    • 10 mM KCl

    • 10 mM HEPES

    • 1 mM EGTA

    • 4 mM Mg-ATP

    • 0.3 mM Na-GTP

    • pH adjusted to 7.3 with KOH.

    • Osmolarity adjusted to 290-300 mOsm.

2. Cell Culture:

  • Plate primary neurons on sterile glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

  • Culture the neurons in a suitable growth medium for the desired duration (e.g., 10-14 days in vitro) to allow for maturation and synapse formation.

3. Whole-Cell Recording and Drug Application:

  • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with ECS.

  • Follow the whole-cell recording procedure as described in Protocol 1 (steps 3.2 to 3.7).

  • To study NMDA receptor currents, locally apply NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) using a fast perfusion system.

  • Record baseline NMDA-evoked currents.

  • Co-apply this compound at various concentrations with the NMDA/glycine solution to determine its inhibitory effect and construct a dose-response curve.

  • Analyze the peak amplitude and decay kinetics of the NMDA currents in the absence and presence of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound, as an NMDA receptor antagonist, is expected to modulate downstream signaling pathways implicated in synaptic plasticity and cell survival. A key pathway affected is the Brain-Derived Neurotrophic Factor (BDNF) - mTOR (mechanistic target of rapamycin) signaling cascade.

G cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling NMDAR NMDA Receptor Ca2_influx Reduced Ca²⁺ Influx NMDAR->Ca2_influx Inhibits Lanicemine This compound Lanicemine->NMDAR Blocks BDNF BDNF Release Ca2_influx->BDNF Leads to TrkB TrkB Receptor BDNF->TrkB Activates PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt mTOR mTOR Activation PI3K_Akt->mTOR Synaptic_Proteins Increased Synaptic Protein Synthesis (e.g., GluA1, PSD-95) mTOR->Synaptic_Proteins Promotes Synaptogenesis Synaptogenesis & Synaptic Plasticity Synaptic_Proteins->Synaptogenesis

Caption: this compound's blockade of NMDARs modulates downstream Ca²⁺-dependent signaling, influencing the BDNF-mTOR pathway and promoting synaptogenesis.

Experimental Workflow

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to assess the effect of this compound on neuronal currents.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Prep_Solutions Prepare Recording Solutions (aCSF/ECS, Internal Solution) Establish_WC Establish Whole-Cell Configuration Prep_Solutions->Establish_WC Prep_Neurons Prepare Neuronal Sample (Brain Slices or Cultured Neurons) Prep_Neurons->Establish_WC Prep_Pipette Pull & Fill Patch Pipette Prep_Pipette->Establish_WC Prep_Drug Prepare this compound Stock Solution Drug_App Apply this compound Prep_Drug->Drug_App Baseline_Rec Record Baseline NMDA Currents Establish_WC->Baseline_Rec Baseline_Rec->Drug_App Measure_Params Measure Current Amplitude & Kinetics Baseline_Rec->Measure_Params Effect_Rec Record NMDA Currents in Presence of Drug Drug_App->Effect_Rec Washout Washout with Drug-Free Solution Effect_Rec->Washout Effect_Rec->Measure_Params Washout->Measure_Params Dose_Response Construct Dose-Response Curve & Calculate IC50 Measure_Params->Dose_Response Stats Statistical Analysis Dose_Response->Stats

Caption: A typical workflow for a patch-clamp experiment to study this compound's effects on neurons.

References

Application Notes and Protocols for In Vivo Microdialysis of (R)-Lanicemine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo microdialysis studies to assess the pharmacokinetic and pharmacodynamic effects of (R)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The protocols outlined below are intended for preclinical research in rodent models and detail the necessary procedures from surgical implantation of the microdialysis probe to the analysis of brain dialysates.

Introduction

This compound (also known as AZD6765) is an NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike other NMDA receptor antagonists such as ketamine, this compound exhibits a distinct pharmacological profile with potentially fewer psychotomimetic side effects.[1] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals.[2][3] This methodology is invaluable for understanding the concentration-time profile of a drug at its site of action and its effects on endogenous neurotransmitter levels.[2]

These protocols describe two primary applications of in vivo microdialysis for studying this compound:

  • Pharmacokinetic Assessment: Measuring the extracellular concentration of this compound in a specific brain region following systemic administration.

  • Pharmacodynamic Assessment: Evaluating the effect of locally administered this compound on neurotransmitter levels, such as glutamate and GABA, via retrodialysis.

Data Presentation

The following tables summarize representative quantitative data that can be expected from in vivo microdialysis studies with NMDA receptor antagonists like this compound. The data for this compound is hypothetical and based on typical findings for this class of compounds, while the ketamine data is illustrative of expected neurotransmitter changes.

Table 1: Experimental Parameters for In Vivo Microdialysis of this compound

ParameterValue/DescriptionRationale
Animal Model Adult Male Sprague-Dawley Rat (250-300g)Commonly used rodent model for neuropharmacology and microdialysis studies.
Target Brain Region Medial Prefrontal Cortex (mPFC) or HippocampusKey brain regions implicated in the pathophysiology of depression and the mechanism of action of antidepressants.
Microdialysis Probe Concentric probe, 2-4 mm membrane length, 20 kDa MWCOStandard probe design for small molecule recovery in discrete brain regions. The 20 kDa cutoff allows for the passage of this compound and neurotransmitters.
Perfusion Fluid Artificial Cerebrospinal Fluid (aCSF)Isotonic solution mimicking the composition of the brain's extracellular fluid to minimize tissue disruption.
aCSF Composition 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂A standard recipe for artificial cerebrospinal fluid.
Flow Rate 1.0 - 2.0 µL/minA common flow rate range that provides a balance between analyte recovery and temporal resolution.
Sample Collection 20-minute intervals into a refrigerated fraction collectorAllows for the generation of a detailed concentration-time profile. Refrigeration minimizes degradation of analytes.
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides high sensitivity and specificity for the quantification of this compound and neurotransmitters in small volume dialysate samples.

Table 2: Hypothetical Brain Extracellular Fluid (ECF) Concentration of this compound Following Systemic Administration (10 mg/kg, i.p.)

Time Post-Administration (minutes)This compound ECF Concentration (ng/mL)
-40 (Baseline)Not Detected
-20 (Baseline)Not Detected
0Not Detected
2055.8
40120.3
60150.1
80135.7
100110.2
12085.4
18040.9
24015.2

Table 3: Expected Changes in Neurotransmitter Levels in the Medial Prefrontal Cortex Following Local Administration of an NMDA Receptor Antagonist (e.g., Ketamine) via Retrodialysis

AnalyteBaseline Concentration (% of control)Peak Change Post-Administration (% of control)Rationale
Dopamine 100 ± 15500 ± 75Blockade of NMDA receptors on GABAergic interneurons can lead to disinhibition of dopaminergic neurons, resulting in increased dopamine release.
Glutamate 100 ± 20250 ± 50A transient surge in glutamate release can occur due to the disinhibition of pyramidal neurons.
GABA 100 ± 10No significant changeThe effect on GABA levels can be complex and region-dependent, with some studies showing minimal changes.

Experimental Protocols

Protocol 1: Systemic Administration of this compound and Brain ECF Sampling

This protocol details the procedure for measuring the concentration-time profile of this compound in a specific brain region following intraperitoneal (i.p.) injection.

Materials:

  • This compound

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microdialysis guide cannula and dummy probe

  • Microdialysis probe (20 kDa MWCO)

  • Artificial Cerebrospinal Fluid (aCSF)

  • Syringe pump and gastight syringes

  • Refrigerated fraction collector

  • LC-MS/MS system for analysis

Procedure:

  • Animal Surgery and Guide Cannula Implantation:

    • Anesthetize the rodent according to an institutionally approved protocol.

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus).

    • Secure the guide cannula to the skull with dental cement and surgical screws.

    • Insert a dummy probe into the guide cannula to maintain patency.

    • Allow the animal to recover for at least 48-72 hours post-surgery.

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, gently restrain the animal and remove the dummy probe.

    • Insert the microdialysis probe through the guide cannula, ensuring the active membrane is positioned correctly within the target brain region.

    • Connect the probe inlet to a syringe pump and the outlet to the fraction collector.

    • Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min.

    • Allow the system to equilibrate for at least 2 hours to establish a stable baseline.

  • Baseline Sample Collection:

    • Collect at least three baseline dialysate samples (20 minutes each) to ensure stable pre-administration neurotransmitter levels.

  • This compound Administration:

    • Prepare a solution of this compound in sterile saline.

    • Administer the desired dose of this compound via intraperitoneal (i.p.) injection. A typical dose for preclinical studies is in the range of 3-30 mg/kg.

  • Post-Administration Sample Collection:

    • Continue collecting dialysate fractions for a predetermined duration (e.g., 4-6 hours) to capture the absorption, distribution, and elimination phases of the drug in the brain.

  • Sample Analysis:

    • Analyze the collected dialysate samples using a validated LC-MS/MS method to quantify the concentration of this compound.

Protocol 2: Local Administration of this compound via Retrodialysis

This protocol is designed to investigate the direct effects of this compound on local neurotransmitter levels by administering the drug directly into the target brain region through the microdialysis probe.

Materials:

  • Same as Protocol 1, with the addition of this compound to the aCSF.

Procedure:

  • Animal Surgery, Probe Insertion, and Equilibration:

    • Follow steps 1 and 2 as described in Protocol 1.

  • Baseline Sample Collection:

    • Perfuse the probe with standard aCSF and collect at least three baseline samples to establish basal neurotransmitter levels.

  • Retrodialysis of this compound:

    • Prepare aCSF containing the desired concentration of this compound (e.g., 10 µM).

    • Switch the perfusion fluid from standard aCSF to the this compound-containing aCSF.

    • Continue to perfuse at the same flow rate.

  • Sample Collection during Retrodialysis:

    • Collect dialysate fractions throughout the retrodialysis period to monitor the resulting changes in extracellular neurotransmitter concentrations (e.g., glutamate, GABA, dopamine).

  • Sample Analysis:

    • Analyze the collected dialysate samples using a validated LC-MS/MS method to quantify the concentrations of the neurotransmitters of interest.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway associated with NMDA receptor antagonism by this compound. Blockade of the NMDA receptor is believed to lead to downstream effects on pathways crucial for synaptic plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling cascades.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx (Blocked) NMDA_R->Ca_ion Prevents BDNF BDNF Synthesis NMDA_R->BDNF Leads to Increased mTOR mTOR Activation BDNF->mTOR Synaptic_Plasticity Synaptic Plasticity (e.g., Synaptogenesis) mTOR->Synaptic_Plasticity Lanicemine This compound Lanicemine->NMDA_R Blocks

Caption: NMDA Receptor Antagonism Signaling Pathway.

Experimental Workflow

The diagram below outlines the logical flow of the in vivo microdialysis experiment for assessing the effects of systemically administered this compound.

Microdialysis_Workflow cluster_prep Preparation cluster_experiment Experiment Day cluster_analysis Analysis Surgery Stereotaxic Surgery & Guide Cannula Implantation Recovery Post-operative Recovery (48-72 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration (2 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Drug_Admin This compound Administration (i.p.) Baseline->Drug_Admin Post_Admin_Collection Post-Administration Sample Collection (4-6 hours) Drug_Admin->Post_Admin_Collection LCMS LC-MS/MS Analysis of Dialysates Post_Admin_Collection->LCMS Data_Analysis Data Interpretation & Pharmacokinetic Modeling LCMS->Data_Analysis

Caption: In Vivo Microdialysis Experimental Workflow.

References

Application Notes and Protocols for (R)-Lanicemine in the Forced Swim Test Behavioral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing (R)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, in the forced swim test (FST) behavioral assay in mice. This document outlines the mechanism of action, experimental procedures, data presentation, and relevant signaling pathways to guide researchers in assessing the antidepressant-like effects of this compound.

Introduction

This compound (also known as AZD6765) is an NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike ketamine, this compound is a low-trapping channel blocker, which is hypothesized to confer a better safety profile with fewer psychotomimetic side effects.[2] The forced swim test is a widely used preclinical behavioral assay to screen for potential antidepressant efficacy.[3] The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.[3]

Mechanism of Action

This compound exerts its effects primarily by acting as a non-competitive antagonist at the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity.[4] By blocking the NMDA receptor channel, this compound modulates downstream signaling cascades implicated in the pathophysiology of depression. This includes the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor throughput and the activation of signaling pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR). These pathways are crucial for synaptogenesis and reversing the synaptic deficits observed in depression.

Signaling Pathway of this compound's Antidepressant Action

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor NMDA_R->AMPA_R disinhibition of interneurons leads to glutamate surge and AMPA activation Ca_ion Ca²⁺ Influx (blocked) NMDA_R->Ca_ion BDNF BDNF Release AMPA_R->BDNF activates Lanicemine This compound Lanicemine->NMDA_R blocks mTOR mTOR Signaling BDNF->mTOR Synaptogenesis Synaptogenesis & Antidepressant Effects mTOR->Synaptogenesis

Caption: Signaling pathway of this compound's antidepressant effects.

Experimental Protocol: Forced Swim Test with this compound

This protocol is adapted from standard forced swim test procedures for mice.

Materials
  • This compound

  • Vehicle (e.g., 0.9% NaCl solution - saline)

  • Forced swim test apparatus: A transparent cylinder (e.g., 20 cm in diameter, 30 cm in height) filled with water to a depth of 15 cm.

  • Water bath or heater to maintain water temperature at 23-25°C.

  • Video recording equipment

  • Animal scale

  • Syringes and needles for administration

  • Towels for drying the animals

Procedure
  • Animal Acclimation: House mice in the experimental room for at least one hour before testing to allow for acclimation to the environment.

  • Drug Preparation: Prepare a solution of this compound in 0.9% saline at the desired concentration. A dose of 10 mg/kg has been used in mice.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight. The timing of administration should be consistent, for example, 30-60 minutes before the test.

  • Forced Swim Test:

    • Fill the cylinder with water (23-25°C) to a depth of 15 cm.

    • Gently place the mouse into the water.

    • The total duration of the test is 6 minutes.

    • Record the entire session using a video camera for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

  • Post-Test Procedure:

    • At the end of the 6-minute session, carefully remove the mouse from the water.

    • Dry the mouse with a towel and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.

  • Data Analysis:

    • Score the video recordings for the duration of immobility in the last 4 minutes of the test.

    • Compare the mean immobility time between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

G start Start acclimation Animal Acclimation (≥ 1 hour) start->acclimation drug_prep Drug Preparation (this compound in 0.9% Saline) acclimation->drug_prep administration Drug Administration (i.p. injection) drug_prep->administration wait Waiting Period (30-60 minutes) administration->wait fst Forced Swim Test (6 minutes) wait->fst post_test Post-Test Care (Dry and Warm Animal) fst->post_test analysis Data Analysis (Score Immobility in last 4 min) post_test->analysis end End analysis->end

Caption: Experimental workflow for the forced swim test with this compound.

Data Presentation

The following table summarizes representative data on the effect of this compound in combination with Hyperforin on immobility time in the forced swim test in female mice. It is important to note that these data reflect a combination treatment, and further studies are needed to isolate the specific quantitative effects of this compound alone.

Treatment GroupDoseMean Immobility Time (seconds) ± SEM
Vehicle-Data not available in the provided source
Hyperforin + this compound2.5 mg/kg + 10 mg/kgSignificantly reduced at 72h post-administration

Data adapted from a study investigating the combined effects of Hyperforin and Lanicemine. The study reported a significant reduction in immobility time but did not provide specific numerical values for the mean and SEM in the publicly available text.

Conclusion

This document provides a detailed protocol for evaluating the antidepressant-like effects of this compound using the forced swim test in mice. The provided information on the mechanism of action, experimental workflow, and data presentation is intended to assist researchers in designing and conducting their studies. Adherence to a standardized protocol is crucial for obtaining reliable and reproducible results in behavioral pharmacology research.

References

Application Notes and Protocols: NMDA Receptor Binding Assay Using (R)-Lanicemine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[1][2][3] (R)-Lanicemine (also known as AZD6765 or AR-R 15896AR) is a non-selective, voltage-dependent NMDA receptor antagonist that acts as a low-trapping channel blocker. It binds within the ion channel pore, thereby inhibiting ion flux. This document provides a detailed protocol for a competitive NMDA receptor binding assay to characterize the interaction of this compound with the receptor.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative data for the binding affinity of this compound to the NMDA receptor. This data is typically determined through competitive binding assays using a radiolabeled ligand that also binds within the channel pore, such as [³H]MK-801.

ParameterValueCell/SystemNotes
Binding Affinity (Ki) 0.56 - 2.1 µMNot specifiedRepresents the receptor binding affinity.
IC50 4 - 7 µMChinese Hamster Ovary (CHO) cellsHalf maximal inhibitory concentration.
IC50 6.4 µMXenopus oocytesHalf maximal inhibitory concentration in a different expression system.
Binding Site Within the channel poreN/AThis compound is a channel blocker, physically obstructing the ion channel.
Voltage Dependence 5 - 7 foldXenopus oocytes (NR1A/2B)The blocking effect is dependent on the membrane potential.
Trapping 54%Not specifiedRefers to the propensity of the drug to remain in the channel after the agonist dissociates. For comparison, ketamine has a trapping of 86%.

Signaling Pathway and Mechanism of Action

NMDA receptor activation is a complex process requiring the binding of both glutamate and a co-agonist (glycine or D-serine). Upon activation, and with sufficient postsynaptic membrane depolarization to relieve the magnesium (Mg²⁺) block, the channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺, and the efflux of K⁺. The resulting increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades involved in synaptic plasticity.

This compound, as an uncompetitive antagonist or channel blocker, enters the open ion channel and physically obstructs the flow of ions, thereby inhibiting receptor function.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds Lanicemine_ext This compound NMDA_Receptor_Open NMDA Receptor (Open Channel) Lanicemine_ext->NMDA_Receptor_Open Enters open channel NMDA_Receptor->NMDA_Receptor_Open Depolarization relieves Mg²⁺ block NMDA_Receptor_Blocked NMDA Receptor (Blocked) NMDA_Receptor_Open->NMDA_Receptor_Blocked Blockade by This compound Ca_ion Ca²⁺ NMDA_Receptor_Open->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., LTP, LTD) Ca_ion->Signaling_Cascades Activates Mg_ion Mg²⁺ Block Mg_ion->NMDA_Receptor Blocks at resting potential

NMDA receptor signaling pathway and site of action for this compound.

Experimental Protocol: Competitive NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor. The assay utilizes [³H]MK-801, a high-affinity channel blocker, as the radioligand.

1. Materials and Reagents

  • Membrane Preparation: Rat cortical synaptosomes or cell lines expressing recombinant NMDA receptors (e.g., CHO or HEK293 cells).

  • Radioligand: --INVALID-LINK---MK-801 (Dizocilpine)

  • Test Compound: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor channel blocker, e.g., 10 µM MK-801 or Phencyclidine (PCP).

  • Reagents for Membrane Preparation: Sucrose, EDTA, protease inhibitors.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum manifold.

  • Scintillation Fluid and Counter.

2. Membrane Preparation (from Rat Cortex)

  • Homogenize fresh or frozen rat cortical tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in assay buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Store membrane preparations at -80°C until use.

3. Binding Assay Procedure

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the assay in triplicate for each condition:

    • Total Binding: Membrane preparation + Assay Buffer + [³H]MK-801.

    • Non-specific Binding: Membrane preparation + Non-specific binding control (e.g., 10 µM MK-801) + [³H]MK-801.

    • Competitive Binding: Membrane preparation + varying concentrations of this compound + [³H]MK-801.

  • Add a fixed concentration of [³H]MK-801 (typically at or below its Kd value) to all wells.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a vacuum manifold.

  • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]MK-801 as a function of the log concentration of this compound.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value for this compound.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Cortex) Incubation Incubate Membranes, [³H]MK-801, and This compound to Equilibrium Membrane_Prep->Incubation Ligand_Prep Prepare this compound Serial Dilutions Ligand_Prep->Incubation Radioligand_Prep Prepare [³H]MK-801 Working Solution Radioligand_Prep->Incubation Filtration Rapid Vacuum Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Calculation Calculate Specific Binding Scintillation->Calculation Analysis Non-linear Regression to Determine IC50 and Ki Calculation->Analysis

Workflow for the NMDA receptor competitive binding assay.

Conclusion

This application note provides a comprehensive framework for conducting an NMDA receptor binding assay using this compound. The detailed protocol for a competitive binding assay, along with the summarized binding data and pathway diagrams, offers a valuable resource for researchers investigating the pharmacology of NMDA receptor modulators. Accurate determination of binding affinities is a critical step in the drug discovery and development process for novel therapeutics targeting the NMDA receptor.

References

Application Note: Quantification of (R)-Lanicemine in Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Lanicemine (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME), and for informing dose selection and safety assessments.[1][3] This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as Lanicemine-d5, is recommended to ensure accuracy and precision by compensating for variability in sample preparation and matrix effects.[1]

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting this compound from plasma samples.

Materials:

  • Frozen human or rodent plasma samples containing this compound

  • This compound analytical standard

  • Lanicemine-d5 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge capable of cooling to 4°C

  • Nitrogen evaporator (optional)

  • 96-well plate or autosampler vials

Procedure:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Prepare a stock solution of the internal standard (Lanicemine-d5) in methanol. From this, prepare a working solution (e.g., 100 ng/mL).

  • In a microcentrifuge tube, pipette 50 µL of the plasma sample.

  • Add 10 µL of the Lanicemine-d5 internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions: A reversed-phase HPLC method is employed for the chromatographic separation of this compound.

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution A typical gradient starts at 5% B, ramps up to 95% B, holds, and then returns to the initial conditions for re-equilibration.

Mass Spectrometry Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and selective detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound and Lanicemine-d5 need to be optimized.

Data Presentation

Quantitative Method Parameters

The following table summarizes typical quantitative parameters for the analysis of this compound in plasma.

ParameterTypical Value/Range
Linearity Range 5.0 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 5.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound can be determined from the plasma concentration-time data. A two-compartment model with zero-order input and first-order elimination has been shown to adequately describe the pharmacokinetics of Lanicemine.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Terminal half-life
CL Plasma clearance
Vd Volume of distribution

Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability for the analysis of study samples. Key validation parameters are outlined below.

Validation Workflow

cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Characterization Method Optimization Method Optimization Analyte Characterization->Method Optimization Selectivity Selectivity Method Optimization->Selectivity Linearity Linearity Selectivity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Stability Stability Accuracy & Precision->Stability LLOQ LLOQ Stability->LLOQ Routine Sample Analysis Routine Sample Analysis LLOQ->Routine Sample Analysis

Caption: Bioanalytical method validation workflow.

Logical Relationships of Validation Parameters

cluster_accuracy Accuracy cluster_precision Precision Reliable Method Reliable Method Trueness Trueness Trueness->Reliable Method Repeatability Repeatability Repeatability->Reliable Method Intermediate Precision Intermediate Precision Intermediate Precision->Reliable Method Reproducibility Reproducibility Reproducibility->Reliable Method Linearity Linearity Linearity->Reliable Method Selectivity Selectivity Selectivity->Reliable Method Stability Stability Stability->Reliable Method LLOQ LLOQ LLOQ->Reliable Method

Caption: Interrelation of method validation parameters.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in plasma. The sample preparation is straightforward, and the analytical conditions are optimized for high-throughput analysis. This method is well-suited for pharmacokinetic studies and other research applications in drug development. It is recommended that the method be fully validated in the end-user's laboratory to ensure its performance for the intended application.

References

Application Notes and Protocols for Intravenous (R)-Lanicemine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are compiled from publicly available research. Specific intravenous dosage ranges and pharmacokinetic parameters for (R)-Lanicemine in rodent models are not extensively documented in the available literature. Therefore, researchers should consider the following as a guide and perform initial dose-finding and pharmacokinetic studies to establish optimal parameters for their specific experimental context.

Introduction

This compound (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike ketamine, another NMDA receptor antagonist, this compound is reported to have a more favorable side-effect profile with minimal psychotomimetic effects. These application notes provide a comprehensive overview of the intravenous administration of this compound in rodent models, including pharmacokinetic considerations, behavioral and electrophysiological assessments, and detailed experimental protocols.

Data Presentation

Hypothetical Pharmacokinetic Parameters of Intravenous this compound in Rats

The following table presents a hypothetical summary of pharmacokinetic parameters for this compound following a 5 mg/kg intravenous dose in rats. This data is intended for illustrative purposes, and actual values should be determined experimentally.

ParameterSymbolUnitValue (Mean ± SD)
Maximum Plasma ConcentrationCmaxng/mL1500 ± 250
Time to Maximum ConcentrationTmaxh0.08 ± 0.02
Area Under the Curve (0-t)AUC(0-t)ng·h/mL2500 ± 400
Elimination Half-lifeh2.5 ± 0.5
Volume of DistributionVdL/kg4.5 ± 0.8
ClearanceCLL/h/kg1.8 ± 0.3
Dosage Ranges for Lanicemine in Rodent Models (Primarily Intraperitoneal)

While specific intravenous dosage ranges for behavioral studies are not well-established, the following intraperitoneal doses have been reported and may serve as a reference for designing intravenous studies. It is crucial to note that bioavailability differs between administration routes, and intravenous doses are expected to be lower than intraperitoneal doses to achieve similar systemic exposure.

Animal ModelAdministration RouteDosage Range (mg/kg)Study Type
Rat (Sprague-Dawley)Intraperitoneal3 - 30Electroencephalography (EEG)[1]
MouseIntraperitoneal10Behavioral (Antidepressant-like activity)[1]

Experimental Protocols

Intravenous Administration Protocol

This protocol outlines the procedure for a single bolus intravenous injection of this compound via the lateral tail vein in rats and mice.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (1 mL) and needles (27-30 gauge for mice, 25-27 gauge for rats)

  • Animal restrainer

  • Heat lamp or warming pad

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Dose Formulation: Prepare a clear, sterile dosing solution of this compound in 0.9% saline. The concentration should be calculated to deliver the desired dose in an appropriate injection volume (typically 5 mL/kg for mice and 2.5 mL/kg for rats).

  • Animal Preparation:

    • Acclimate animals to the experimental room for at least 1 hour before the procedure.

    • Weigh the animal immediately before injection to ensure accurate dosing.

    • Place the animal in a suitable restrainer.

    • Warm the animal's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, making them more visible and accessible.

  • Injection:

    • Disinfect the tail with 70% ethanol.

    • Hold the tail and identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the needle hub may indicate successful entry.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-Injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions.

Pharmacokinetic Study Protocol

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound following intravenous administration.

Materials:

  • This compound

  • Intravenous administration supplies (as listed in 3.1)

  • Blood collection tubes (e.g., containing K2EDTA anticoagulant)

  • Centrifuge

  • Pipettes and storage vials

  • LC-MS/MS system

Procedure:

  • Animal Groups: Assign animals to different time-point groups for blood collection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Drug Administration: Administer this compound intravenously as described in protocol 3.1.

  • Blood Collection: At the designated time points, collect blood samples (approximately 200 µL per sample) from a suitable site (e.g., saphenous vein or via cardiac puncture under terminal anesthesia).

  • Plasma Preparation:

    • Immediately place the blood samples on ice.

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable solvent (e.g., cold acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for this compound concentration using a validated LC-MS/MS method. The use of a deuterated internal standard (Lanicemine-d5) is recommended for accurate quantification.[2]

  • Data Analysis: Plot the plasma concentration versus time data and calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) using appropriate software.

Forced Swim Test (FST) Protocol

The Forced Swim Test is a common behavioral assay to assess antidepressant-like activity.

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)

  • Water at 23-25°C

  • Video recording equipment

  • Towels for drying

Procedure:

  • Drug Administration: Administer this compound or vehicle intravenously at a predetermined time before the test (e.g., 30 or 60 minutes).

  • Test Session:

    • Fill the cylinder with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).

    • Gently place the animal into the water.

    • Record the session for a total of 6 minutes.

  • Behavioral Scoring:

    • The primary measure is immobility time, defined as the period when the animal makes only the minimal movements necessary to keep its head above water.

    • Typically, the last 4 minutes of the 6-minute session are scored.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and return it to a clean, warm home cage.

Tail Suspension Test (TST) Protocol (for Mice)

The Tail Suspension Test is another widely used assay for screening antidepressant-like compounds.

Materials:

  • Tail suspension apparatus (a horizontal bar from which the mouse can be suspended)

  • Adhesive tape

  • Video recording equipment

Procedure:

  • Drug Administration: Administer this compound or vehicle intravenously at a predetermined time before the test (e.g., 30 or 60 minutes).

  • Test Session:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar. The animal should be high enough that it cannot reach any surfaces.

    • Record the session for 6 minutes.

  • Behavioral Scoring:

    • Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

    • A reduction in immobility time suggests an antidepressant-like effect.

  • Post-Test Care: At the end of the session, gently remove the mouse from the suspension and carefully remove the tape from its tail. Return the animal to its home cage.

Electroencephalography (EEG) Recording Protocol

This protocol provides a general workflow for EEG recording in rats to assess the effects of intravenous this compound on brain activity.

Materials:

  • EEG recording system (amplifier, data acquisition software)

  • Implantable EEG electrodes and headmount

  • Surgical instruments for electrode implantation

  • Dental cement

  • This compound and administration supplies

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the rat using a suitable anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Implant EEG electrodes over specific brain regions of interest (e.g., prefrontal cortex, hippocampus) according to stereotaxic coordinates. A reference and ground electrode should also be placed.

    • Secure the headmount to the skull using dental cement.

    • Allow the animal to recover from surgery for at least one week.

  • Habituation: Acclimate the animal to the recording chamber and the recording cable for several days before the experiment.

  • EEG Recording Session:

    • Connect the animal's headmount to the EEG recording system.

    • Record a baseline EEG for a defined period (e.g., 30-60 minutes).

    • Administer this compound or vehicle intravenously.

    • Continue to record the EEG for a specified duration post-infusion (e.g., 2-4 hours) to monitor changes in brain activity.

  • Data Analysis: Analyze the EEG data for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) and for any other relevant electrophysiological markers.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as an NMDA receptor antagonist, is thought to exert its antidepressant effects through a complex signaling cascade that ultimately leads to synaptogenesis and restoration of neural circuits.

G cluster_0 Extracellular cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates AMPAR AMPA Receptor Glutamate->AMPAR Activates Lanicemine This compound Lanicemine->NMDAR Blocks Ca_influx Ca2+ Influx NMDAR->Ca_influx BDNF_release BDNF Release AMPAR->BDNF_release Leads to TrkB TrkB Receptor BDNF_release->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTOR mTOR Signaling PI3K_Akt->mTOR Synaptogenesis Synaptogenesis & Synaptic Protein Synthesis mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Simplified signaling pathway of this compound's antidepressant effects.

Pharmacokinetic Study Workflow

The following diagram illustrates the workflow for a typical rodent pharmacokinetic study of intravenously administered this compound.

G start Start dose IV Administration of This compound start->dose blood Blood Sampling (Time Points) dose->blood plasma Plasma Separation (Centrifugation) blood->plasma storage Sample Storage (-80°C) plasma->storage analysis LC-MS/MS Analysis storage->analysis data Pharmacokinetic Data Analysis analysis->data end End data->end

Caption: Experimental workflow for a rodent pharmacokinetic study.

Behavioral Testing Workflow

This diagram outlines a general workflow for conducting behavioral tests following intravenous this compound administration.

G acclimation Animal Acclimation grouping Randomize into Treatment Groups acclimation->grouping drug_admin IV Administration (this compound or Vehicle) grouping->drug_admin behavioral_test Behavioral Test (e.g., FST or TST) drug_admin->behavioral_test scoring Video Record and Score Behavior behavioral_test->scoring analysis Statistical Analysis scoring->analysis

Caption: General workflow for behavioral testing.

References

Application Notes and Protocols for Imaging (R)-Lanicemine Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-Lanicemine and its Target

This compound (formerly AZD6765) is a non-competitive antagonist of the NMDA receptor, binding within the ion channel pore.[1] Unlike other NMDA receptor antagonists such as ketamine, this compound is characterized by its "low-trapping" nature, indicating a faster dissociation rate from the channel.[1][2] This property is thought to contribute to its reduced psychotomimetic side effects.[1] Visualizing the engagement of this compound with the NMDA receptor is crucial for understanding its pharmacodynamics and for the development of similar therapeutics.

Signaling Pathway of this compound

This compound exerts its effects by blocking the NMDA receptor ion channel, thereby inhibiting the influx of Ca2+ ions.[2] This initial action triggers a cascade of downstream signaling events believed to underlie its therapeutic effects. The following diagram illustrates the proposed signaling pathway.

Lanicemine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor GluN2 GluN1 Glutamate->NMDA_R:glu Glycine Glycine Glycine->NMDA_R:gly Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., mTOR, BDNF) Ca_ion->Downstream Lanicemine This compound Lanicemine->NMDA_R Blocks Channel

Proposed signaling pathway for this compound's action at the NMDA receptor.

In Vitro Methods for Target Engagement

Application Note: In Vitro NMDA Receptor Binding Assay

Radioligand binding assays are fundamental for characterizing the affinity of a compound for its target. For this compound, a competitive binding assay using a radiolabeled ligand that binds to the same site within the NMDA receptor ion channel, such as [³H]MK-801, is appropriate. This assay allows for the determination of the inhibitory constant (Ki) of this compound.

Experimental Protocol: [³H]MK-801 Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor ion channel.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • Radioligand: [³H]MK-801

  • Test Compound: this compound

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: 10 µM unlabeled MK-801

  • Channel Activators: 1 µM Glutamate and 1 µM Glycine

  • Scintillation cocktail and vials

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Glutamate and Glycine (to a final concentration of 1 µM each)

    • Varying concentrations of this compound for the competition curve or vehicle for total binding.

    • 10 µM unlabeled MK-801 for non-specific binding determination.

    • [³H]MK-801 (to a final concentration of 1-5 nM).

  • Initiation and Incubation: Initiate the binding reaction by adding the prepared membrane suspension to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data:

CompoundBinding Affinity (Ki)ReceptorReference
This compound1.067 x 10⁻⁵ MNMDA Receptor Channel

In Vivo Imaging Methods for Target Engagement

Direct imaging of this compound target engagement in vivo would ideally involve a radiolabeled form of the molecule for use with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). As no such specific radiotracer for this compound is described in the literature, this section outlines a generalizable protocol for assessing NMDA receptor occupancy by a non-radiolabeled drug using a suitable radiotracer, as well as an indirect metabolic imaging approach.

Application Note 1: PET Imaging of NMDA Receptor Occupancy

This approach involves a baseline PET scan with a radiotracer that binds to the NMDA receptor ion channel, followed by the administration of this compound and a second PET scan. The reduction in radiotracer binding after this compound administration allows for the calculation of receptor occupancy. A suitable radiotracer would be one that binds to the same site as this compound, such as [¹⁸F]PK-209.

Experimental Workflow: PET Receptor Occupancy Study

PET_Occupancy_Workflow cluster_preparation Subject Preparation cluster_baseline Baseline Scan cluster_intervention Intervention cluster_occupancy Occupancy Scan Subject Anesthetize Subject (e.g., isoflurane) Positioning Position in PET Scanner Subject->Positioning Tracer_Admin1 Administer Radiotracer (e.g., [¹⁸F]PK-209) Positioning->Tracer_Admin1 PET_Scan1 Acquire Dynamic PET Scan (e.g., 120 min) Tracer_Admin1->PET_Scan1 Lanicemine_Admin Administer this compound (blocking dose) PET_Scan1->Lanicemine_Admin Washout Period (if applicable) Tracer_Admin2 Administer Radiotracer Lanicemine_Admin->Tracer_Admin2 PET_Scan2 Acquire Dynamic PET Scan Tracer_Admin2->PET_Scan2 Data_Analysis Data Analysis (Image Reconstruction, ROI Analysis, Receptor Occupancy Calculation) PET_Scan2->Data_Analysis

Generalized workflow for an in vivo PET receptor occupancy study.
Generalized Experimental Protocol: In Vivo PET Imaging of NMDA Receptor Occupancy

Objective: To quantify the occupancy of NMDA receptors by this compound in vivo.

Materials:

  • PET scanner

  • Anesthesia (e.g., isoflurane for preclinical studies)

  • Radiotracer (e.g., [¹⁸F]PK-209)

  • This compound

  • Arterial blood sampling equipment (for metabolite correction)

Procedure:

  • Subject Preparation: Anesthetize the subject and position them in the PET scanner. For clinical studies, subjects would be comfortably positioned.

  • Baseline Scan:

    • Inject a bolus of the radiotracer (e.g., ~187 MBq of [¹⁸F]PK-209 for human studies).

    • Acquire a dynamic PET scan for a duration sufficient to model tracer kinetics (e.g., 120 minutes).

    • Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer in plasma.

  • Drug Administration: Administer a dose of this compound. In clinical trials, intravenous infusions of 100 mg have been used.

  • Occupancy Scan: After administration of this compound, perform a second PET scan following the same procedure as the baseline scan.

  • Data Analysis:

    • Reconstruct PET images and co-register them with anatomical images (MRI or CT) for defining regions of interest (ROIs).

    • Generate time-activity curves (TACs) for various brain regions.

    • Using the metabolite-corrected arterial plasma input function, apply kinetic modeling to estimate the volume of distribution (VT) of the radiotracer in the baseline and post-drug conditions.

    • Calculate receptor occupancy in each ROI as the percentage change in specific binding: Occupancy (%) = ( (VT_baseline - VT_drug) / (VT_baseline - VND) ) * 100, where VND is the volume of distribution of non-displaceable binding.

Quantitative Data from Analogous NMDA Receptor Antagonist Studies:

RadiotracerAntagonistDoseReduction in Radiotracer BindingSubjectReference
[¹¹C]GMOMKetamine0.3 mg/kg~66% reduction in KiHuman
[¹⁸F]PK-209S-ketamine0.5 mg/kgAssessed for binding specificityHuman
Application Note 2: [¹⁸F]FDG-PET for Indirect Assessment of Target Engagement

NMDA receptor antagonists can alter regional brain glucose metabolism. [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG)-PET can be used as an indirect biomarker to assess the pharmacodynamic effects of this compound. Studies with the NMDA receptor antagonist MK-801 have shown increased glucose utilization in specific brain regions, which can be detected with [¹⁸F]FDG-PET.

Experimental Protocol: [¹⁸F]FDG-PET for Metabolic Mapping

Objective: To measure changes in regional cerebral glucose metabolism following administration of this compound.

Materials:

  • PET scanner

  • [¹⁸F]FDG

  • This compound

  • Anesthesia (for preclinical studies)

Procedure:

  • Subject Preparation: Fast the subject for at least 4-6 hours to ensure adequate [¹⁸F]FDG uptake in the brain. Anesthetize and position preclinical subjects.

  • Drug Administration: Administer this compound or vehicle control.

  • Radiotracer Injection: At a specified time after drug administration, inject a bolus of [¹⁸F]FDG.

  • Uptake Period: Allow for an uptake period (typically 30-45 minutes) in a quiet, dimly lit environment to minimize sensory stimulation.

  • PET Scan: Acquire a static PET scan (e.g., 20-30 minutes).

  • Data Analysis:

    • Reconstruct and co-register PET images with an anatomical template or individual MRI.

    • Normalize the images to a reference region (e.g., whole brain or cerebellum) to calculate standardized uptake value ratios (SUVR).

    • Perform statistical analysis (e.g., voxel-wise t-tests) to identify brain regions with significant metabolic changes between the this compound and vehicle groups.

Quantitative Data from a Study with the NMDA Antagonist MK-801:

Animal ModelNMDA AntagonistDoseBrain RegionMetabolic ChangeReference
RatMK-8011 mg/kgRetrosplenial/Posterior Cingulate CortexIncreased [¹⁸F]FDG accumulation

Non-Imaging Methods for Target Engagement

Application Note: Electroencephalography (EEG)

In clinical studies of this compound, quantitative electroencephalography (qEEG) has been used as a biomarker of target engagement. NMDA receptor antagonists can induce changes in cortical oscillatory activity, particularly an increase in gamma-band power.

Quantitative Data from this compound EEG Studies:

Study PopulationThis compound DoseEEG FindingInterpretationReference
Patients with PTSD100 mg (3 infusions)Increased gamma-band oscillatory activitySuccessful occupancy of NMDA receptors
Healthy Volunteers75 mg and 150 mgIncreased relative gamma-EEG magnitudeEvidence of target engagement

Logical Framework for Indirect Target Engagement Visualization

Indirect_Target_Engagement_Logic Lanicemine This compound Administration Target Binds to and blocks NMDA Receptors Lanicemine->Target Effect Alters Neuronal Activity and Metabolism Target->Effect Imaging Measure Change in [¹⁸F]FDG Uptake via PET Effect->Imaging Conclusion Inference of Target Engagement Imaging->Conclusion

References

Application Notes and Protocols for (R)-Lanicemine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (R)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, and detail its dosage and administration in various preclinical research settings. The information is compiled from multiple studies to guide the design and execution of robust experiments.

Pharmacological Profile

This compound (formerly AZD6765) is an NMDA receptor channel blocker with a low-trapping characteristic, which distinguishes it from other antagonists like ketamine.[1][2] This property is believed to contribute to a wider therapeutic window with a reduced likelihood of psychotomimetic side effects.[1][2][3] Its mechanism involves blocking the NMDA receptor channel pore, thereby inhibiting the influx of Ca²⁺. Preclinical studies have explored its potential as a rapid-acting antidepressant.

Dosage and Administration Summary

The appropriate dosage and administration route for this compound are dependent on the animal model and the experimental objective. The following tables summarize dosages used in published preclinical studies.

Table 1: this compound Dosage in Rat Models

Animal ModelStudy TypeDosage Range (mg/kg)Administration RouteKey Findings / OutcomeReference
Male Sprague-DawleyElectroencephalography (EEG)3, 10, 30Intraperitoneal (i.p.)Produced dose-dependent elevations in spontaneous gamma-band EEG.
Sprague-Dawley or WistarPharmacokinetics (PK)1 - 10Intravenous (i.v.) or Oral (p.o.)Suitable range for assessing absorption, distribution, metabolism, and excretion (ADME).

Table 2: this compound Dosage in Mouse Models

Animal ModelStudy TypeDosage (mg/kg)Administration RouteKey Findings / OutcomeReference
Naïve MiceBehavioral (Antidepressant-like)10Intraperitoneal (i.p.)Active in the Tail Suspension Test (reduced immobility).
Naïve MiceBehavioral (Antidepressant-like)2 (non-active dose) + 1 mg/kg HyperforinIntraperitoneal (i.p.)Combined administration showed antidepressant-like activity.
Naïve MiceBehavioral (Antidepressant-like)10 + 2.5 mg/kg HyperforinIntraperitoneal (i.p.)Produced a sustained antidepressant effect at 72 hours.
Chronic Corticosterone-TreatedBehavioral (Antidepressant-like)10 + 2.5 mg/kg HyperforinIntraperitoneal (i.p.)Active in reducing immobility.
Chronic Restraint Stress + Zinc-Deficient DietBehavioral (Antidepressant-like)10 + 2.5 mg/kg HyperforinIntraperitoneal (i.p.)Restored behavioral deficits.

Experimental Protocols

The following protocols are based on established methods for administering this compound and similar compounds in preclinical rodent models. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Dosing Solution Preparation

Proper preparation of the dosing solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline (PBS))

  • Sterile vials

  • Vortex mixer or sonicator

  • Analytical balance

Procedure:

  • Aseptically weigh the required amount of this compound.

  • In a sterile vial, dissolve the powder in the chosen sterile vehicle to achieve the desired final concentration.

  • Ensure the final solution is clear and free of particulates. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • The final concentration should be calculated to deliver the desired dose in a typical injection volume of 5-10 ml/kg for both mice and rats.

Administration Techniques

Intraperitoneal (i.p.) Injection Protocol:

  • Animal Preparation: Weigh the animal immediately before injection to ensure accurate dosing.

  • Restraint: Gently restrain the animal. For mice, scruffing the neck is effective. For rats, appropriate manual restraint is required.

  • Injection: Insert a 25-27G needle at a shallow angle (approximately 15-20 degrees) into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspiration: Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

  • Administration: Inject the solution slowly and steadily.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.

Intravenous (i.v.) Infusion Protocol (for rats):

This route provides immediate and complete bioavailability but is more technically demanding.

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. For catheter placement, the tail vein is commonly used.

  • Catheterization: Place a catheter into the tail vein and secure it.

  • Infusion Setup: Connect the catheter to an infusion pump, ensuring no air bubbles are in the tubing.

  • Administration: Infuse the dosing solution at a controlled rate over a predetermined period.

  • Post-Infusion Care: After the infusion is complete, carefully remove the catheter and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor its recovery.

Protocol for Rodent Pharmacokinetic (PK) Study

This protocol outlines a typical PK study in rats to determine the ADME properties of this compound.

Workflow:

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_analysis Phase 3: Bioanalysis Animal_Acclimation Animal Acclimation (>= 1 week) Dose_Formulation Dose Formulation (e.g., in 0.9% Saline) Dosing Dosing (IV or PO) Dose_Formulation->Dosing Blood_Collection Serial Blood Sample Collection (e.g., 0, 5, 15, 30, 60, 120, 240, 480 min) Dosing->Blood_Collection Plasma_Prep Plasma Preparation (Centrifuge & Store at -80°C) Blood_Collection->Plasma_Prep Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Prep->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Experimental workflow for a rodent pharmacokinetic study.

Procedure:

  • Animal Model: Use healthy Sprague-Dawley or Wistar rats, acclimated for at least one week. House animals in a controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.

  • Dosing: Prepare the dosing solution as described in section 3.1. Administer this compound via the desired route (e.g., intravenous via tail vein or oral via gavage). A typical dose range is 1-10 mg/kg.

  • Blood Sample Collection: Collect blood samples (approx. 200 µL per time point) at predetermined intervals to capture the absorption, distribution, and elimination phases. For IV administration, a typical schedule could be 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Collect samples in tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store them at -80°C until analysis.

  • Bioanalytical Sample Preparation: Thaw plasma samples on ice. Precipitate proteins by adding cold acetonitrile (e.g., 200 µL acetonitrile to 50 µL plasma). Vortex and centrifuge at high speed.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials for analysis. Use a validated LC-MS/MS method with a stable isotope-labeled internal standard (e.g., Lanicemine-d5) to ensure accurate quantification.

Protocol for Behavioral Assessment (Tail Suspension Test - TST)

The TST is a common model for assessing antidepressant-like activity in mice. A reduction in immobility time is interpreted as an antidepressant-like effect.

Workflow:

TST_Workflow cluster_pre_test Phase 1: Pre-Test cluster_test Phase 2: Testing cluster_post_test Phase 3: Analysis Habituation Animal Habituation (Acclimate to testing room) Grouping Randomize into Groups (Vehicle, Lanicemine, etc.) Habituation->Grouping Administration Drug Administration (e.g., 10 mg/kg i.p.) Grouping->Administration Wait Waiting Period (e.g., 60-90 min post-injection) Administration->Wait TST Tail Suspension Test (Suspend for 6 min) Wait->TST Record Record Session TST->Record Analyze Score Immobility Time Record->Analyze Stats Statistical Analysis Analyze->Stats

Workflow for the Tail Suspension Test (TST).

Procedure:

  • Animal Model: Use naïve mice unless the study requires a specific disease model.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection. In co-administration studies, administer compounds at the specified time points (e.g., lanicemine 90 min before the test).

  • Test Procedure: After the appropriate drug uptake period, suspend each mouse individually by its tail using adhesive tape, placed approximately 1 cm from the tip. The suspension apparatus should prevent the mouse from climbing or escaping.

  • Data Acquisition: Record the session, typically lasting 6 minutes. Measure the total time the animal remains immobile. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • Analysis: Compare the immobility times between the treatment and vehicle control groups. A significant reduction in immobility suggests an antidepressant-like effect.

Mechanism of Action

This compound is a channel blocker of the NMDA receptor. Its therapeutic effects are believed to be mediated by downstream signaling cascades that ultimately enhance synaptic plasticity.

MoA Glutamate Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor Glutamate->NMDAR bind & activate Channel Ion Channel NMDAR->Channel opens Calcium Ca²+ Influx Channel->Calcium allows Lanicemine This compound Block BLOCK Downstream Downstream Signaling (e.g., Synaptic Plasticity) Calcium->Downstream Block->Channel

Simplified signaling pathway of this compound.

References

Troubleshooting & Optimization

(R)-Lanicemine solubility in DMSO, ethanol, and PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the solubility, handling, and experimental use of (R)-Lanicemine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the R-enantiomer of Lanicemine (also known as AZD6765 or AR-R 15896AR)[1]. Lanicemine is a non-selective, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3] Its mechanism involves blocking the NMDA receptor's ion channel pore, which requires the channel to be in an open state.[3][4] This action modulates glutamatergic neurotransmission and is being investigated for its potential rapid-acting antidepressant effects with a more favorable side-effect profile compared to ketamine.

Q2: How should I store this compound?

This compound is typically supplied as a neat oil. For long-term storage, it should be kept at -20°C, where it is stable for at least four years. Stock solutions prepared in organic solvents should be stored at -80°C for up to six months or at -20°C for up to one month. It is strongly recommended to prepare aqueous solutions fresh for each experiment; do not store them for more than one day.

Q3: Can I use this compound for in vivo studies?

Yes. For in vivo administration, a common method involves preparing a concentrated stock solution in an organic solvent like DMSO, followed by dilution with a vehicle suitable for injection, such as a mix of PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of the organic solvent is low to avoid physiological effects.

Solubility Data

The solubility of Lanicemine has been determined in several common laboratory solvents. The data presented below is for Lanicemine and is expected to be a reliable guide for its R-enantiomer, this compound.

SolventConcentration (mg/mL)Molar Equivalent (mM)Reference
DMSO30 mg/mL~151.3 mM
Ethanol20 mg/mL~100.9 mM
PBS (pH 7.2)3 mg/mL~15.1 mM

Molar equivalents are calculated based on the molecular weight of Lanicemine (198.26 g/mol ).

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of Stock Solutions

Lanicemine is supplied as a neat oil, which allows for flexibility in solvent choice.

A. Organic Stock Solution (e.g., 30 mg/mL in DMSO):

  • Allow the vial of this compound neat oil to equilibrate to room temperature.

  • Directly add the desired volume of DMSO to the vial. For example, to prepare 1 mL of a 30 mg/mL solution, add 1 mL of DMSO to 30 mg of the neat oil.

  • Vortex the solution until the oil is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes for storage to avoid repeated freeze-thaw cycles.

B. Aqueous Solution (e.g., 3 mg/mL in PBS):

  • Directly dissolve the neat oil in the aqueous buffer (e.g., PBS, pH 7.2).

  • Vortex thoroughly. Note that solubility is significantly lower in aqueous solutions.

  • This solution should be made fresh before use and is not recommended for storage.

Troubleshooting Guide

Issue: My compound precipitates when I dilute my DMSO stock solution into PBS or cell culture media.

  • Cause: This is a common issue known as "precipitation upon dilution." this compound is significantly more soluble in DMSO than in aqueous buffers. When the DMSO stock is diluted into an aqueous medium, the final concentration of DMSO may be too low to keep the compound in solution, causing it to precipitate.

  • Solutions:

    • Minimize Final Concentration: Ensure the working concentration of your compound in the final aqueous solution does not exceed its solubility limit in that medium (approx. 3 mg/mL in PBS).

    • Vigorous Mixing: When diluting, add the DMSO stock to the aqueous buffer while vigorously vortexing or stirring the buffer. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.

    • Optimize Dilution: Instead of a single large dilution step, perform serial dilutions.

    • Check Final DMSO Concentration: For cell-based assays, the final DMSO concentration should typically be below 0.5% (ideally ≤0.1%) to avoid solvent-induced cellular toxicity. If maintaining solubility requires a higher DMSO percentage, a vehicle control with the same DMSO concentration must be included in the experiment.

Visualized Workflows and Pathways

This compound NMDA Receptor Antagonism Pathway

Lanicemine_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor (Open State) Ca_Channel Ion Channel Pore Downstream Downstream Signaling (e.g., mTOR activation, BDNF release) Ca_Channel->Downstream Modulates Glutamate Glutamate & Co-agonist (Glycine) Glutamate->NMDA_R Binds & Activates Lanicemine This compound Lanicemine->Ca_Channel Blocks Pore Ca_ion Ca²⁺ Ca_ion->Ca_Channel Influx Blocked

Caption: Mechanism of this compound as an NMDA receptor channel blocker.

Experimental Workflow for Solution Preparation

Solution_Workflow start Receive this compound (Neat Oil) storage Store at -20°C start->storage prep_stock Prepare Concentrated Stock Solution start->prep_stock solvent_choice Choose Solvent prep_stock->solvent_choice dmso_stock Dissolve in DMSO (e.g., 30 mg/mL) solvent_choice->dmso_stock Organic pbs_stock Dissolve in PBS (e.g., 3 mg/mL) (Prepare Fresh) solvent_choice->pbs_stock Aqueous store_stock Aliquot and Store (-80°C or -20°C) dmso_stock->store_stock dilute Dilute to Working Concentration pbs_stock->dilute store_stock->dilute invitro In Vitro Assay (e.g., Cell Culture) dilute->invitro invivo In Vivo Formulation (e.g., with Saline/Tween) dilute->invivo end Experiment invitro->end invivo->end

Caption: General workflow for preparing this compound solutions.

References

Technical Support Center: (R)-Lanicemine Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (R)-Lanicemine in electrophysiology experiments. The information is tailored for professionals in research, science, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AZD6765) is a low-trapping, non-selective, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its primary mechanism involves binding within the ion channel pore of the NMDA receptor, thereby blocking the influx of cations like Ca²⁺ and Na⁺.[1][3][4] This action is uncompetitive, meaning it requires the channel to be open, which occurs when both glutamate and a co-agonist (glycine or D-serine) are bound to the receptor and the cell membrane is depolarized. Compared to ketamine, this compound is characterized as a "low-trapping" antagonist, suggesting it has a faster off-rate from the channel.

Q2: What are the expected effects of this compound on NMDA receptor-mediated currents?

Application of this compound is expected to reduce the amplitude of NMDA receptor-mediated postsynaptic currents. The extent of this reduction is concentration-dependent.

Q3: How does the "low-trapping" nature of this compound affect experimental design compared to other NMDA antagonists like ketamine?

The low-trapping characteristic of this compound implies a more rapid dissociation from the NMDA receptor channel once the agonist is removed. This may result in a faster washout of the drug's effects compared to high-trapping antagonists. Researchers should consider this property when designing washout periods in their experiments to ensure a complete return to baseline conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during electrophysiology experiments with this compound, categorized by experimental technique.

Whole-Cell Patch-Clamp Recordings

Problem: Difficulty achieving a stable Giga-ohm (GΩ) seal.

  • Possible Cause: Poor quality of the glass pipette tip.

    • Solution: Ensure your pipette puller is producing pipettes with smooth, clean tips. The resistance of the pipette should be appropriate for the cell type you are recording from (typically 4-8 MΩ for mature neurons).

  • Possible Cause: Unhealthy cells or tissue slice.

    • Solution: Verify that your artificial cerebrospinal fluid (aCSF) is continuously oxygenated (95% O₂ / 5% CO₂) and at the correct temperature and pH. Ensure the osmolarity of your internal and external solutions are appropriate.

  • Possible Cause: Debris in the recording chamber or on the cell surface.

    • Solution: Maintain a clean recording environment. Applying gentle positive pressure to the pipette as you approach the cell can help clear debris from the tip.

  • Possible Cause: Leak in the pressure system.

    • Solution: Systematically check all connections in your pressure tubing for leaks, from the syringe/mouthpiece to the pipette holder. Ensure the rubber seals in the pipette holder are intact and properly seated.

Problem: Loss of seal or whole-cell configuration during recording.

  • Possible Cause: Mechanical instability.

    • Solution: Ensure the air table is floating correctly and that the micromanipulator is stable and not drifting. Secure all tubing to prevent movement that could dislodge the pipette.

  • Possible Cause: Pipette drift.

    • Solution: Allow the pipette and holder to thermally equilibrate with the room temperature before starting to patch. If you observe slow drift, you may need to service your micromanipulator.

  • Possible Cause: Changes in bath osmolarity due to evaporation during long recordings.

    • Solution: Use a continuous perfusion system to maintain a stable bath environment.

Problem: Noisy recording or high baseline current.

  • Possible Cause: Poor seal quality.

    • Solution: If the seal resistance is below 1 GΩ, the recording is more likely to be noisy. It is best to discard the cell and attempt a new recording.

  • Possible Cause: Electrical noise from external sources.

    • Solution: Ensure all equipment is properly grounded and that the Faraday cage is closed. Identify and turn off any nearby equipment that may be introducing noise (e.g., centrifuges, pumps).

  • Possible Cause: High series resistance (Rs).

    • Solution: A high series resistance can amplify noise. Monitor Rs throughout the experiment and discard recordings where it changes significantly or becomes too high. Some amplifiers allow for Rs compensation, but this should be used with caution as overcompensation can introduce artifacts.

Problem: Unexpected or inconsistent effects of this compound.

  • Possible Cause: Incorrect drug concentration.

    • Solution: Prepare fresh drug solutions daily. Verify calculations for dilutions.

  • Possible Cause: Incomplete washout of the drug.

    • Solution: As a low-trapping antagonist, washout should be relatively fast. However, ensure a sufficient washout period with a constant flow of fresh aCSF to allow the system to return to baseline before subsequent drug applications.

  • Possible Cause: NMDA receptors are not being adequately activated.

    • Solution: Ensure that both glutamate and a co-agonist (glycine or D-serine) are present to activate the NMDA receptors. The cell must also be depolarized to relieve the magnesium block.

Field Potential Recordings

Problem: Presence of artifacts in the recording.

  • Possible Cause: Stimulation artifacts.

    • Solution: These are large, brief voltage deflections that coincide with the stimulation pulse. While difficult to eliminate completely, you can minimize them by using a stimulus isolation unit and ensuring proper grounding. Artifact subtraction techniques can be applied during offline analysis.

  • Possible Cause: Pulsation artifacts.

    • Solution: These are often synchronized with the animal's heartbeat or respiration and can mask neural signals. They can be addressed by using signal processing techniques like average artifact subtraction or sparse signal representation for removal during analysis.

  • Possible Cause: Movement artifacts.

    • Solution: These are typically large, irregular, and low-frequency events caused by physical movement of the preparation or electrodes. Ensure the slice is securely held in the recording chamber and that the recording and stimulating electrodes are stable.

  • Possible Cause: Power line noise (50/60 Hz hum).

    • Solution: This is a common issue that can be mitigated by proper grounding of all equipment and using a Faraday cage. Notch filters can be used during analysis, but they may also remove genuine neural signals at that frequency.

Problem: Small or absent evoked field potentials.

  • Possible Cause: Incorrect placement of stimulating or recording electrodes.

    • Solution: Systematically adjust the position of both electrodes to find the optimal location for eliciting and recording a response. Refer to a brain atlas for guidance on anatomical pathways.

  • Possible Cause: Tissue damage or poor slice health.

    • Solution: Handle brain slices with care to minimize mechanical damage. Ensure proper oxygenation and temperature control during slicing and incubation.

  • Possible Cause: Inadequate stimulation intensity.

    • Solution: Perform an input-output curve to determine the optimal stimulation intensity that elicits a stable, sub-maximal response.

Quantitative Data Summary

ParameterValueSpecies/PreparationReference
This compound IC₅₀ 4 - 7 µMNot specified
This compound Kᵢ 0.56 - 2.1 µMNot specified
Effect on NMDA Current 2 µM Lanicemine significantly attenuated NMDAR currentMouse medial prefrontal cortex slices
NMDA Current Reduction Application of Lanicemine markedly reduced the NMDA current (median 51.63%)Mouse medial prefrontal cortex slices

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA-Mediated Currents

This protocol is adapted from methodologies used in studies of NMDA receptor antagonists.

  • Slice Preparation:

    • Anesthetize the animal (e.g., mouse) and rapidly dissect the brain, placing it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

    • aCSF composition (in mM): 130 NaCl, 5 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1.25 KH₂PO₄, 26 NaHCO₃, and 10 D-glucose.

    • Cut coronal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

    • Allow slices to recover in carbonated aCSF at a slightly elevated temperature (e.g., 30-32°C) for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with warmed (32 ± 0.5°C), oxygenated aCSF.

    • To isolate NMDA currents, use a modified Mg²⁺-free aCSF and add an AMPA/kainate receptor blocker (e.g., 5 µM NBQX).

    • Visualize neurons using an upright microscope with IR-DIC optics.

    • Pull patch pipettes from borosilicate glass with a resistance of 4-8 MΩ.

    • Fill pipettes with an internal solution, for example (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.

  • Recording Procedure:

    • Approach a target neuron with positive pressure applied to the pipette.

    • Upon forming a dimple on the cell surface, release the positive pressure and apply gentle negative pressure to form a GΩ seal.

    • Rupture the cell membrane with a brief pulse of stronger negative pressure to achieve the whole-cell configuration.

    • Clamp the neuron in voltage-clamp mode at a holding potential of -70 mV.

  • Data Acquisition:

    • Place a stimulating electrode in a relevant afferent pathway (e.g., layer V to stimulate layer II/III pyramidal neurons in the mPFC).

    • Evoke synaptic NMDA currents by delivering brief electrical pulses (e.g., every 30 seconds, 0.2 ms duration).

    • Adjust the stimulation intensity to elicit a stable baseline current of approximately 100 pA.

    • Record a stable baseline for at least 10 minutes before applying this compound.

    • Bath-apply this compound at the desired concentration and record the effect on the evoked NMDA currents.

    • Perform a washout by perfusing with drug-free aCSF and record the recovery of the current.

Visualizations

G cluster_0 Whole-Cell Patch-Clamp Workflow prep Slice Preparation setup Recording Setup prep->setup approach Approach Neuron setup->approach seal Form GΩ Seal approach->seal rupture Rupture Membrane seal->rupture record_base Record Baseline NMDA Currents rupture->record_base apply_drug Apply this compound record_base->apply_drug record_effect Record Drug Effect apply_drug->record_effect washout Washout record_effect->washout

Caption: Workflow for a whole-cell patch-clamp experiment.

G cluster_1 Troubleshooting Logic: Unstable Recording start Unstable Recording q1 Is GΩ seal stable? start->q1 a1_no Improve Seal Formation q1->a1_no No q2 Is bath level constant? q1->q2 Yes a1_yes Check for Pipette Drift a2_yes Check for Mechanical Vibration q2->a2_yes Yes a2_no Use Perfusion System q2->a2_no No

Caption: Decision tree for troubleshooting unstable recordings.

G cluster_2 Signaling Pathway: NMDA Receptor Blockade glutamate Glutamate + Glycine Binding channel_open NMDA Channel Opens glutamate->channel_open ion_influx Ca²⁺/Na⁺ Influx channel_open->ion_influx channel_block Channel Blockade channel_open->channel_block downstream Altered Downstream Signaling ion_influx->downstream lanicemine This compound Application lanicemine->channel_block reduced_influx Reduced Ion Influx channel_block->reduced_influx reduced_influx->downstream Modulates

Caption: this compound's effect on the NMDA receptor pathway.

References

Optimizing (R)-Lanicemine Dosage for In Vitro Neuronal Cultures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (R)-Lanicemine in in vitro neuronal cultures. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a low-trapping, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Unlike other NMDA receptor antagonists such as ketamine and MK-801, this compound has a faster off-rate and is less likely to become "trapped" within the ion channel. This property is thought to contribute to its favorable safety profile with a lower incidence of psychotomimetic side effects. Its primary mechanism of action involves the modulation of glutamatergic neurotransmission by blocking the NMDA receptor ion channel when it is in an open state.

Q2: What is a recommended starting concentration range for this compound in primary neuronal cultures?

For initial in vitro experiments with primary neuronal cultures, a starting concentration range of 1 µM to 10 µM is recommended. The optimal concentration will depend on the specific neuronal cell type, culture conditions, and the experimental endpoint being measured. It is always advisable to perform a dose-response curve to determine the most effective concentration for your particular assay.

Q3: What are the expected downstream effects of this compound treatment in neuronal cultures?

This compound, through its modulation of NMDA receptor activity, can influence several downstream signaling pathways associated with synaptic plasticity and cell survival. In vivo and in vitro studies suggest that its effects may involve the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which in turn can activate signaling cascades including the PI3K/Akt and MEK/ERK pathways. These pathways are known to promote the expression of synaptic proteins like Synapsin I and the AMPA receptor subunit GluA1, and to activate the transcription factor CREB, a key regulator of neuronal gene expression.[1]

Below is a diagram illustrating the proposed signaling pathway:

Lanicemine_Signaling Lanicemine This compound NMDAR NMDA Receptor Lanicemine->NMDAR blocks Ca_influx Reduced Ca2+ Influx NMDAR->Ca_influx BDNF ↑ BDNF Release Ca_influx->BDNF downstream effect TrkB TrkB Receptor BDNF->TrkB activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MEK_ERK MEK/ERK Pathway TrkB->MEK_ERK CREB ↑ pCREB PI3K_Akt->CREB Neuronal_Survival Neuronal Survival & Synaptic Plasticity PI3K_Akt->Neuronal_Survival MEK_ERK->CREB MEK_ERK->Neuronal_Survival Synaptic_Proteins ↑ Synapsin I, ↑ GluA1 CREB->Synaptic_Proteins regulates transcription Synaptic_Proteins->Neuronal_Survival

Proposed signaling pathway of this compound in neurons.

Troubleshooting Guides

Issue: No observable effect of this compound on neuronal viability or activity.
Possible Cause Recommended Solution
Suboptimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to identify the optimal working concentration for your specific cell type and assay.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. While generally stable, prolonged storage in solution at room temperature can lead to degradation. For long-term storage, aliquoted stock solutions should be kept at -20°C or below.
Low NMDA Receptor Activity Ensure that the neuronal culture has sufficient baseline NMDA receptor activity. This can be influenced by culture age and density. Consider co-application of an NMDA receptor agonist (e.g., NMDA or glutamate) at a sub-toxic concentration to stimulate receptor activity before or during this compound treatment.
"Low-Trapping" Property The low-trapping nature of this compound means its blocking effect is more dependent on the channel being open. For experiments measuring acute effects, ensure that NMDA receptors are activated during the drug application period.
Issue: High variability in experimental results between replicates.
Possible Cause Recommended Solution
Inconsistent Cell Plating Ensure a homogenous cell suspension before plating to achieve consistent cell density across all wells or dishes.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells of a multi-well plate, fill the surrounding wells with sterile PBS or media.
Variability in Drug Application Use calibrated pipettes and ensure consistent timing and technique when adding this compound to the cultures.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueCell TypeReference
Ki (Binding Affinity) 0.56 - 2.1 µMNot Specified[2]
IC50 (Functional Inhibition) 4 - 7 µMCHO Cells[2]
IC50 (Functional Inhibition) 6.4 µMXenopus Oocytes[2]
Table 2: Recommended Starting Concentrations for In Vitro Assays
Assay TypeRecommended Starting ConcentrationNotes
Neuronal Viability/Toxicity 1 - 25 µMHigher concentrations may be needed to observe toxicity.
Synaptic Plasticity (LTP) 1 - 10 µMLower concentrations are often sufficient to modulate synaptic function.
Synaptic Protein Expression 5 - 15 µMLonger incubation times (24-72 hours) are typically required.

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects of this compound against NMDA-induced Excitotoxicity

Objective: To determine the concentration at which this compound protects primary cortical neurons from NMDA-induced cell death.

Methodology:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in vitro (DIV).

  • Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control for 1 hour.

  • NMDA-induced Excitotoxicity: Following pre-treatment, expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for 30 minutes in the continued presence of this compound or vehicle.

  • Washout and Recovery: Gently wash the cells with pre-warmed, conditioned media and return them to the incubator for 24 hours.

  • Viability Assessment: Assess neuronal viability using a standard assay such as the MTT assay or by staining with Calcein-AM (for live cells) and Propidium Iodide (for dead cells) and quantifying fluorescence.

Neuroprotection_Workflow A Plate Primary Neurons (96-well plate) B Culture for 7-10 DIV A->B C Pre-treat with this compound (1 hour) B->C D Induce Excitotoxicity with NMDA (30 minutes) C->D E Washout and Recover (24 hours) D->E F Assess Neuronal Viability (e.g., MTT, Calcein/PI) E->F

Workflow for assessing neuroprotection by this compound.
Protocol 2: Evaluation of this compound's Effect on Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To investigate the modulatory effect of this compound on synaptic plasticity in acute hippocampal slices.

Methodology:

  • Slice Preparation: Prepare acute transverse hippocampal slices (300-400 µm) from a rodent brain and allow them to recover in an interface or submerged chamber with oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.[3]

  • Baseline Recording: Transfer a slice to the recording chamber and obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum by stimulating the Schaffer collaterals for 20-30 minutes.

  • Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 5 µM) for 20-30 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis: Normalize the fEPSP slope to the baseline and compare the degree of potentiation between control and this compound-treated slices.

LTP_Workflow cluster_0 Experimental Phases cluster_1 Logical Flow A Prepare Hippocampal Slices B Baseline fEPSP Recording (20-30 min) A->B C This compound Application (20-30 min) B->C D High-Frequency Stimulation (HFS) (LTP Induction) C->D E Post-HFS fEPSP Recording (≥ 60 min) D->E End End E->End Start Start Start->A

Experimental workflow for LTP studies with this compound.

References

Identifying and mitigating (R)-Lanicemine off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of (R)-Lanicemine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a low-trapping, non-selective, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It binds within the ion channel pore of the NMDA receptor, blocking the influx of calcium ions.[2][3] This action modulates glutamatergic neurotransmission, which is believed to be the basis of its therapeutic effects.[1]

Q2: What are the known off-target effects of this compound?

Q3: How does the "low-trapping" nature of this compound relate to its off-target effect profile?

The "low-trapping" characteristic means that this compound has a faster off-rate from the NMDA receptor channel compared to high-trapping antagonists like ketamine. This property is hypothesized to contribute to its wider therapeutic window and reduced psychotomimetic side effects. At steady-state concentrations, ketamine has a greater propensity to be trapped within the NMDA channel pore (86% trapping) compared to lanicemine (54% trapping).

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during experiments with this compound.

Issue 1: Unexpected Phenotype Observed in Preclinical Models (e.g., unexpected behavioral changes, cytotoxicity).

  • Question: Is the observed effect occurring at a concentration significantly higher than that required for on-target NMDA receptor antagonism?

    • Troubleshooting Step: Conduct a thorough dose-response study. Off-target effects often manifest at higher concentrations. Compare the effective concentration for your observed phenotype with the known IC50 of this compound for the NMDA receptor.

  • Question: Have you included appropriate controls to differentiate on-target from off-target effects?

    • Troubleshooting Step:

      • Use a structurally similar but inactive compound: This can help determine if the effect is due to the specific chemical scaffold of this compound.

      • Employ a different NMDA receptor antagonist: Observing the same phenotype with a structurally distinct NMDA receptor antagonist would suggest an on-target effect.

      • Attempt to rescue the phenotype: If the effect is on-target, it might be possible to reverse it by modulating downstream signaling pathways of NMDA receptor activation.

Issue 2: Inconsistent or Non-Reproducible Results in Cellular Assays.

  • Question: Have you confirmed the health and viability of your cells?

    • Troubleshooting Step: Perform cell viability assays (e.g., MTT, trypan blue exclusion) to ensure the observed effects are not due to cytotoxicity from the compound or solvent. Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound.

  • Question: Could the assay conditions be influencing the results?

    • Troubleshooting Step: Optimize assay parameters such as pH, temperature, and buffer composition. Ensure consistent cell density and passage number across experiments.

Issue 3: Difficulty Replicating Reported Antidepressant-like Effects in Animal Models.

  • Question: Is the dosing regimen and route of administration appropriate?

    • Troubleshooting Step: this compound has been administered intravenously in clinical trials. Ensure your chosen route of administration allows for sufficient brain penetration. Consider pharmacokinetic studies to determine the compound's half-life and concentration in the central nervous system in your specific animal model.

  • Question: Are there other factors influencing the behavioral outcome?

    • Troubleshooting Step: The antidepressant-like effects of NMDA receptor antagonists can be influenced by other signaling pathways. For instance, studies have explored the potentiation of this compound's effects by compounds acting on TRPC6 channels. Consider the potential for interaction with other receptors or pathways.

Quantitative Data Summary

Table 1: Comparative In Vitro Profile of this compound and Ketamine

Assay ParameterThis compoundKetamineReference
Binding Affinity (Ki) 0.56–2.1 μM0.15 μM
IC50 (Xenopus oocyte) 6.4 μM2.8 μM
IC50 (CHO cell) 4–40 µMNot Specified
NMDA Channel Trapping 54%86%

Experimental Protocols

Protocol 1: General Workflow for Off-Target Effect Identification

This protocol outlines a general approach to identifying potential off-target effects of this compound in your experimental system.

  • In Silico Profiling:

    • Utilize computational tools to predict potential off-target binding based on the chemical structure of this compound. This can provide a list of candidate off-targets for further investigation.

  • In Vitro Profiling:

    • Receptor Binding Assays: Screen this compound against a broad panel of receptors, ion channels, and transporters to identify unintended binding interactions.

    • Kinase Panels: Although primarily an NMDA receptor antagonist, screening against a kinase panel can rule out off-target effects on key signaling kinases.

  • Cellular Thermal Shift Assay (CETSA):

    • This method can be used to verify target engagement in a cellular context. A shift in the thermal stability of a protein upon ligand binding indicates a direct interaction.

  • Phenotypic Screening:

    • Use high-content imaging or other phenotypic assays to assess the effects of this compound on various cellular processes. Unexpected phenotypic changes may point towards off-target activities.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Confirm On-Target Activity

This protocol can be used to verify the inhibitory effect of this compound on NMDA receptor currents.

  • Cell Preparation: Use cultured neurons or acute brain slices expressing NMDA receptors.

  • Recording Setup: Establish a whole-cell patch-clamp recording configuration.

  • Solution Preparation: Prepare artificial cerebrospinal fluid (aCSF) (Mg2+-free to relieve magnesium block), an internal pipette solution, and stock solutions of NMDA, glycine, and this compound.

  • Data Acquisition:

    • Hold the neuron at a depolarized potential (e.g., +40 mV).

    • Apply NMDA and glycine to elicit an inward current.

    • Perfuse with varying concentrations of this compound to determine the dose-dependent inhibition of the NMDA-evoked current and calculate the IC50.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Lanicemine This compound NMDAR NMDA Receptor Lanicemine->NMDAR blocks OffTarget Unknown Off-Target (e.g., another receptor/enzyme) Lanicemine->OffTarget binds to Ca_influx ↓ Ca²⁺ Influx NMDAR->Ca_influx mediates Therapeutic Therapeutic Effect (e.g., Antidepressant) Ca_influx->Therapeutic SideEffect Side Effect (e.g., Dizziness) OffTarget->SideEffect

Caption: On-target vs. potential off-target signaling of this compound.

cluster_workflow Off-Target Identification Workflow start Unexpected Experimental Observation dose_response 1. Dose-Response Curve start->dose_response controls 2. Use of Appropriate Controls (inactive analogs, other NMDAR antagonists) dose_response->controls profiling 3. In Vitro/In Silico Profiling (receptor panels, computational screening) controls->profiling target_engagement 4. Confirm On-Target Engagement (e.g., CETSA, patch-clamp) profiling->target_engagement conclusion_off Conclusion: Likely Off-Target Effect target_engagement->conclusion_off If effect persists without on-target engagement conclusion_on Conclusion: Likely On-Target Effect target_engagement->conclusion_on If effect correlates with on-target engagement

Caption: Troubleshooting workflow for investigating unexpected effects.

References

Potential degradation pathways of (R)-Lanicemine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways of (R)-Lanicemine in solution. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical factor?

A1: this compound, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its stability in solution is paramount for accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency, the formation of potentially interfering byproducts, and inaccurate quantification in analytical assays.[3]

Q2: What are the likely degradation pathways for this compound in solution?

A2: While specific public data on the degradation pathways of this compound is limited, inferences can be drawn from its structure and the behavior of similar molecules, such as ketamine. The primary potential degradation pathways in solution are likely to be hydrolysis and oxidation .[4][5]

  • Hydrolysis: Under acidic or basic conditions, the amine and pyridine functionalities of the this compound molecule could be susceptible to hydrolysis, leading to the formation of various degradation products.

  • Oxidation: Exposure to oxidative stress, for instance from dissolved oxygen or oxidizing agents, could lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Like many pharmaceutical compounds, this compound may be sensitive to light. Exposure to UV or visible light could induce photochemical reactions, leading to degradation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To minimize degradation, this compound stock solutions should be stored at -20°C or below in tightly sealed, light-protected containers. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified. It is advisable to prepare fresh working solutions from a frozen stock for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound signal or potency over time in stored solutions. Degradation due to improper storage temperature or exposure to light.Ensure solutions are consistently stored at ≤ -20°C and protected from light using amber vials or by wrapping containers in foil.
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and establish their chromatographic profiles.
Contamination during sample preparation.Use high-purity solvents and clean glassware.
Inconsistent results between experiments. Use of degraded this compound solutions.Always prepare fresh working solutions from a properly stored stock solution for each experiment. Verify the concentration of the stock solution periodically.
Matrix effects in biological samples (ion suppression or enhancement).Use a stable isotope-labeled internal standard and ensure proper sample clean-up to remove interfering substances.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24-48 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24-48 hours.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.
  • Thermal Degradation: Heat the stock solution at 60°C for 48-72 hours.
  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
  • Control Sample: Keep the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including the control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.
  • Identify and quantify the degradation products.
  • Characterize the structure of significant degradation products using techniques like LC-MS/MS or NMR.

Quantitative Data Summary

The following table should be used to summarize the results from the forced degradation study.

Stress Condition This compound Remaining (%) Number of Degradation Products Major Degradation Product(s) (if identified)
Acid Hydrolysis (0.1 M HCl, 60°C)
Base Hydrolysis (0.1 M NaOH, 60°C)
Oxidation (3% H₂O₂, RT)
Thermal (60°C)
Photodegradation

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound Lanicemine This compound Hydrolysis Hydrolysis (Acid/Base) Lanicemine->Hydrolysis Oxidation Oxidation Lanicemine->Oxidation Photodegradation Photodegradation Lanicemine->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products G cluster_workflow Forced Degradation Experimental Workflow A Prepare this compound Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Collect Samples at Time Points B->C D Neutralize (if necessary) C->D E Analyze by HPLC or LC-MS D->E F Identify & Quantify Degradation Products E->F

References

Strategies to minimize psychotomimetic side effects of NMDA antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMDA Antagonist Research

Welcome to the technical support center for researchers working with NMDA receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize psychotomimetic side effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: My non-selective NMDA antagonist (e.g., ketamine, PCP) is causing significant hyperlocomotion and stereotypy in my rodent models. What strategies can I employ to reduce these side effects?

A1: This is a common issue reflecting the psychotomimetic properties of non-selective NMDA antagonists. Several co-administration strategies can mitigate these effects:

  • mGluR2/3 Agonists: Co-administration of a metabotropic glutamate receptor 2/3 (mGluR2/3) agonist, such as LY379268 or LY2140023, can be effective. These agents act on presynaptic autoreceptors to decrease glutamate release, counteracting the glutamate surge induced by NMDA receptor blockade.[1][2] Some studies show these agonists can reverse NMDA antagonist-induced changes in cortical gamma oscillations.[3]

  • Benzodiazepines: Agents that act on the GABA-A receptor complex, such as diazepam, can suppress psychotomimetic symptoms.[4] However, be aware that benzodiazepines may diminish the antidepressant effects of ketamine.[5]

  • Antipsychotics: Atypical antipsychotics like clozapine have been shown to blunt the psychotomimetic effects of ketamine in both human and preclinical models.

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists: While primarily investigated for improving cognitive deficits, α7 nAChR agonists may help normalize neurotransmitter systems, including glutamate and dopamine, potentially reducing side effects.

It is crucial to perform dose-response studies for both the NMDA antagonist and the co-administered agent to find a therapeutic window that minimizes side effects while preserving the desired experimental outcome.

Q2: What is the rationale for using a subtype-selective NMDA receptor antagonist, and which subtype should I target to avoid psychotomimetic effects?

A2: The rationale is that different NMDA receptor subtypes, determined by their GluN2 subunit (GluN2A-D), have distinct anatomical distributions and physiological roles. Psychotomimetic and neurotoxic effects are often associated with broad antagonism of all NMDA receptor subtypes.

  • Targeting GluN2B: GluN2B-containing receptors are a primary target for developing antagonists with fewer side effects. Selective GluN2B antagonists, such as ifenprodil and Ro 25-6981, have shown therapeutic potential (e.g., rapid antidepressant effects) with a reduced likelihood of inducing psychotomimetic or neurotoxic effects compared to non-selective blockers like ketamine or PCP.

  • Avoiding GluN2A: Broad-spectrum antagonists that block GluN2A-containing receptors, which are widespread in the adult brain, are more likely to cause undesirable side effects.

  • Role of GluN2D: Interestingly, studies in mice lacking the GluN2D subunit show a negation of phencyclidine (PCP)-induced hyperlocomotion, suggesting this subunit may mediate some psychotomimetic-like behaviors.

Developing antagonists that selectively target specific subtypes like GluN2B offers a promising strategy to separate therapeutic actions from unwanted psychotomimetic side effects.

Q3: I need to assess the psychotomimetic liability of my novel NMDA antagonist. Which preclinical behavioral assays are most appropriate?

A3: Several well-validated rodent models can predict psychotomimetic-like activity. The most common include:

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This test measures sensorimotor gating, a process deficient in schizophrenia patients. NMDA antagonists like PCP and ketamine disrupt PPI. An effective mitigation strategy would reverse this disruption.

  • Locomotor Activity: Non-selective NMDA antagonists induce hyperlocomotion and stereotyped behaviors in rodents, considered a model of positive symptoms. Quantifying movement in an open-field arena is a standard method to assess this.

  • Working Memory Tasks: NMDA antagonists impair performance in tasks like the Trial-Unique Nonmatching to Location (TUNL) touchscreen test, T-maze, or Morris water maze, modeling cognitive deficits.

A comprehensive assessment should ideally include a battery of tests covering positive, negative, and cognitive symptom domains.

Troubleshooting Guides & Experimental Protocols

Issue: Inconsistent results in Prepulse Inhibition (PPI) Assay

Troubleshooting Steps:

  • Acclimatization: Ensure animals are sufficiently habituated to the testing room (e.g., >1 hour) and the PPI apparatus (e.g., 5-10 minutes) before the session begins.

  • Background Noise: Maintain a consistent, low-level background noise (e.g., 65-70 dB) in the testing chamber. This is critical for the prepulse to be effective.

  • Stimulus Intensity: Verify the calibration of your acoustic stimuli. Typical parameters are: prepulse at 2-16 dB above background and the startle pulse at ~120 dB.

  • Interstimulus Interval (ISI): The time between the onset of the prepulse and the onset of the startle stimulus is critical. An ISI of 30-120 ms is typically effective.

Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

This protocol is a generalized procedure for assessing sensorimotor gating deficits induced by NMDA antagonists in rodents.

1. Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect whole-body startle.

2. Procedure:

  • Habituation: Place the animal in the apparatus and allow a 5-10 minute acclimatization period with only background white noise (e.g., 70 dB).

  • Drug Administration: Administer the NMDA antagonist (e.g., MK-801, 0.1-0.3 mg/kg, i.p.) and/or the potential mitigating compound at the appropriate pretreatment time.

  • Testing Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-Alone Trials: A 40 ms, 120 dB startle pulse is presented to measure baseline startle reactivity.

    • Prepulse-Pulse Trials: A 20 ms prepulse (e.g., 74, 78, or 86 dB; 4, 8, or 16 dB above background) precedes the 120 dB startle pulse by a fixed interstimulus interval (ISI), typically 100 ms.

    • No-Stimulus Trials: Only background noise is presented to measure baseline movement.

  • Data Analysis:

    • The primary measure is the startle amplitude, recorded by the sensor platform.

    • PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: % PPI = 100 - [ (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial) x 100 ]

experimental_workflow cluster_prep Preparation cluster_test PPI Testing Session cluster_analysis Data Analysis animal_prep Animal Acclimatization (>60 min to room) drug_admin Drug Administration (Vehicle, NMDA-Antagonist, Co-Administered Drug) animal_prep->drug_admin habituation Apparatus Habituation (5-10 min, background noise) drug_admin->habituation session Test Session Start (Pseudorandom Trials) record Record Startle Amplitude session->record calculate Calculate %PPI record->calculate

Quantitative Data Summary

The following tables summarize key quantitative data for compounds discussed.

Table 1: Co-Administered Agents to Mitigate NMDA Antagonist Side Effects

Compound ClassExample AgentMechanism of ActionTypical Preclinical Dose (Rodent)Key Effect
mGluR2/3 Agonist LY379268Presynaptic inhibition of glutamate release1-3 mg/kg, i.p.Reverses NMDA antagonist-induced cortical gamma oscillation changes
Benzodiazepine DiazepamPositive allosteric modulator of GABA-A receptors1-5 mg/kg, i.p.Suppresses psychotomimetic symptoms
Antipsychotic ClozapineMulti-receptor antagonist (D2, 5-HT2A, etc.)0.5-5 mg/kg, i.p.Blunts ketamine-induced psychosis-like behaviors
α7 nAChR Agonist EnceniclineAgonist at α7 nicotinic acetylcholine receptors0.27-0.9 mg (human dose)Modulates dopamine and glutamate systems

Table 2: NMDA Receptor Subtype-Selective Antagonists

CompoundTarget Subunit(s)Key CharacteristicPotential Advantage
Ifenprodil GluN2BNegative Allosteric ModulatorReduced psychotomimetic side-effect profile
Ro 25-6981 GluN2BSelective AntagonistEfficacious with reduced side effects in neurodegenerative models
Memantine Non-selectiveLow-affinity, uncompetitive antagonistClinically tolerated with fewer side effects than high-affinity blockers

Signaling Pathway Diagrams

NMDA_Pathway

Subtype_Logic cluster_nonselective Non-Selective (e.g., Ketamine) cluster_selective Subtype-Selective (e.g., Ifenprodil) NMDA_Antagonism NMDA Receptor Antagonism GluN2A GluN2A Blockade GluN2B_non GluN2B Blockade GluN2B_sel Selective GluN2B Blockade Psycho_Effects High Psychotomimetic Side Effects Therapeutic_Effects_non Therapeutic Effects (e.g., Antidepressant) Therapeutic_Effects_sel Therapeutic Effects (e.g., Antidepressant) Reduced_Effects Reduced Psychotomimetic Side Effects

References

Technical Support Center: Overcoming Poor Bioavailability of (R)-Lanicemine in Oral Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of (R)-Lanicemine.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor oral bioavailability for this compound?

While specific data for oral this compound is limited, poor oral bioavailability for a compound like this compound, an NMDA receptor antagonist, is likely attributable to one or more of the following factors:

  • Low Permeability: As a potential Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability), the primary barrier to oral absorption is likely its inability to efficiently cross the intestinal epithelium.

  • First-Pass Metabolism: Like the related compound ketamine, this compound may undergo extensive metabolism in the liver before reaching systemic circulation, significantly reducing the amount of active drug.[1][2][3]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters in the gastrointestinal tract, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

Q2: What initial formulation strategies should be considered to improve the oral bioavailability of this compound?

For a compound with suspected low permeability, the following formulation strategies are recommended as a starting point:

  • Permeation Enhancers: Incorporating excipients that can transiently and safely open the tight junctions between intestinal epithelial cells to allow for paracellular drug transport.[4][5]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can enhance lymphatic transport, potentially bypassing first-pass metabolism, and can also improve membrane permeability.

  • Prodrug Approach: Synthesizing a more lipophilic prodrug of this compound that can more easily cross the intestinal membrane and is later converted to the active compound in the body.

Q3: Are there any specific excipients that should be used with caution when formulating this compound?

Yes, for compounds with low permeability (potential BCS Class III drugs), certain excipients can negatively impact absorption. Osmotically active excipients, such as sorbitol and mannitol, can increase gastrointestinal fluid volume and motility, reducing the transit time in the small intestine where absorption primarily occurs. This can further decrease the already limited absorption of a low-permeability drug.

Troubleshooting Guides

Issue 1: Low and Variable Drug Exposure in Preclinical In Vivo Studies

Symptoms:

  • Low Cmax and AUC values following oral administration in animal models.

  • High inter-individual variability in pharmacokinetic parameters.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Experimental Protocol
Poor Dissolution Although this compound is likely highly soluble, ensure the formulation is not limiting dissolution.Conduct in vitro dissolution testing according to USP <711> standards at different pH values (1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
Low Permeability Evaluate the intrinsic permeability of this compound.Perform a Caco-2 cell permeability assay to assess the compound's ability to cross an intestinal epithelial cell monolayer.
High First-Pass Metabolism Investigate the extent of hepatic first-pass metabolism.Compare the AUC following oral administration with the AUC after intravenous administration in the same animal model to determine absolute bioavailability.
Efflux Transporter Activity Determine if this compound is a substrate for efflux transporters.Conduct a Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability with the inhibitor suggests efflux.
Issue 2: Promising In Vitro Permeability Not Translating to In Vivo Absorption

Symptoms:

  • Acceptable apparent permeability (Papp) values in Caco-2 assays.

  • Continued low bioavailability in animal studies.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Experimental Protocol
In Vivo Dissolution Issues The in vivo environment may be affecting dissolution differently than in vitro tests.Re-evaluate the formulation's dissolution in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.
Gastrointestinal Motility Effects The formulation or the compound itself may be altering GI transit time.Co-administer a non-absorbable marker with the formulation and monitor its transit through the GI tract in an animal model. NMDA receptor antagonists have been shown to affect gastric motility.
Gut Wall Metabolism Metabolism may be occurring in the intestinal wall before the drug reaches the portal circulation.Use an in situ intestinal perfusion model in rats to measure drug disappearance from the intestinal lumen and appearance in the mesenteric blood, allowing for the calculation of intestinal wall metabolism.

Data Presentation

Table 1: Comparison of Preclinical Pharmacokinetic Parameters for Different this compound Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Absolute Bioavailability (%)
Aqueous Solution1050 ± 151.0 ± 0.5150 ± 455
Formulation A (with 1% Polysorbate 80)1075 ± 201.0 ± 0.5250 ± 608
Formulation B (SEDDS)10200 ± 501.5 ± 0.5800 ± 15027
Formulation C (with Permeation Enhancer)10150 ± 400.5 ± 0.2600 ± 12020

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayer to ensure its integrity. Values above 250 Ω·cm² are generally acceptable.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the this compound test solution (e.g., 10 µM in HBSS) to the apical (A) side of the Transwell®.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

    • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: In Situ Intestinal Perfusion in Rats

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat and expose the small intestine through a midline abdominal incision.

  • Cannulation: Cannulate the desired intestinal segment (e.g., jejunum) at both ends.

  • Perfusion: Perfuse the cannulated segment with a temperature-controlled (37°C) perfusion buffer containing this compound at a known concentration and a non-absorbable marker (e.g., phenol red).

  • Sample Collection: Collect the perfusate leaving the distal end of the segment at regular intervals.

  • Analysis: Analyze the concentration of this compound and the non-absorbable marker in the collected samples.

  • Calculation: Calculate the intestinal permeability and the extent of intestinal wall metabolism based on the disappearance of the drug from the perfusate, corrected for water flux using the non-absorbable marker.

Visualizations

G cluster_formulation Formulation Development Workflow start Poor Oral Bioavailability of this compound solubility Assess Solubility (BCS) start->solubility permeability Assess Permeability (Caco-2) solubility->permeability strategy Select Formulation Strategy permeability->strategy lipid Lipid-Based Systems (SEDDS, SLN) strategy->lipid Low Permeability enhancer Permeation Enhancers strategy->enhancer Low Permeability prodrug Prodrug Approach strategy->prodrug Metabolic Instability invivo Preclinical In Vivo PK Study lipid->invivo enhancer->invivo prodrug->invivo

Caption: Workflow for selecting a formulation strategy.

G cluster_troubleshooting Troubleshooting Low In Vivo Exposure start Low/Variable In Vivo Exposure check_dissolution In Vitro Dissolution in Biorelevant Media start->check_dissolution check_permeability Re-evaluate Permeability (e.g., with efflux inhibitors) check_dissolution->check_permeability Dissolution OK reformulate Reformulate check_dissolution->reformulate Dissolution Poor check_metabolism Assess First-Pass & Gut Wall Metabolism check_permeability->check_metabolism Permeability OK check_permeability->reformulate Permeability Poor check_metabolism->reformulate High Metabolism

Caption: Decision tree for troubleshooting low in vivo exposure.

G cluster_pathway Potential Barriers to Oral Absorption drug_lumen This compound in GI Lumen epithelium Intestinal Epithelium drug_lumen->epithelium Permeation portal_vein Portal Vein epithelium->portal_vein efflux P-gp Efflux epithelium->efflux liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation liver->systemic efflux->drug_lumen Pumped back

Caption: Barriers to oral drug absorption.

References

Cross-reactivity screening for (R)-Lanicemine against other receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving (R)-Lanicemine. Our resources are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor target of this compound?

This compound is known to be a selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It functions as a low-trapping, non-selective, voltage-dependent channel blocker, binding within the ion channel pore of the NMDA receptor.[1][2][3] This characteristic is believed to contribute to its distinct pharmacological profile compared to other NMDA receptor antagonists like ketamine.

Q2: What is the binding affinity of this compound for the NMDA receptor?

Reported binding affinities for Lanicemine at the NMDA receptor vary slightly across different studies and experimental conditions. The available data is summarized in the table below.

Q3: Does this compound exhibit significant cross-reactivity with other receptors?

Q4: My experimental results with this compound are not what I expected. Could this be due to off-target effects?

While off-target effects can never be completely ruled out without a comprehensive screening in your specific experimental system, the high selectivity of this compound for the NMDA receptor suggests that unexpected results may stem from other factors. Please refer to our troubleshooting guide below for a systematic approach to identifying the root cause of anomalous findings.

Troubleshooting Guide

Encountering unexpected results is a common aspect of research. This guide provides a structured approach to troubleshooting when your experiments with this compound yield unforeseen outcomes.

Problem: Observed biological response is inconsistent with NMDA receptor antagonism.

Possible Causes & Solutions:

Possible Cause Recommended Action
Compound Integrity Verify the purity and concentration of your this compound stock solution. Consider obtaining a fresh batch from a reputable supplier.
Experimental Conditions Review your experimental protocol for any deviations. Factors such as pH, temperature, and incubation times can significantly impact results.
Cell Line/Animal Model Variability Ensure the health and passage number of your cells. In animal studies, consider genetic background and environmental factors.
Assay-Specific Artifacts Rule out any interference of this compound with your assay components (e.g., fluorescence quenching, non-specific binding to assay plates).
Metabolite Effects Consider the possibility that active metabolites of this compound could be contributing to the observed effects in vivo.
Indirect Downstream Effects The observed effect might be a downstream consequence of NMDA receptor modulation rather than a direct off-target interaction.

Data Presentation

Table 1: Binding Affinity of Lanicemine for the NMDA Receptor
Parameter Value Assay Conditions Reference
Kᵢ1.067 x 10⁻⁵ MRadioligand binding assay with ³H-MK-801
Kᵢ0.5 - 3 µMNot specified
Kᵢ0.56 - 2.1 µMNot specified
IC₅₀4 - 7 µMChinese Hamster Ovary (CHO) cells
IC₅₀6.4 µMXenopus oocyte cells

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a compound for the NMDA receptor using a radiolabeled ligand such as [³H]-MK-801.

Materials:

  • Rat brain cortical membranes

  • [³H]-MK-801 (radioligand)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, add the rat brain cortical membranes, [³H]-MK-801, and either buffer (for total binding), unlabeled MK-801 (for non-specific binding), or a concentration of this compound.

  • Incubate the mixture at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Kᵢ value for this compound by analyzing the competition binding data using appropriate software (e.g., Prism).

Visualizations

experimental_workflow Experimental Workflow: Cross-Reactivity Screening cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_result Outcome Compound Prepare this compound Stock Incubation Incubate this compound with Receptor Panel Compound->Incubation Receptors Prepare Receptor Panel (e.g., membrane preparations, cell lines) Receptors->Incubation Detection Detect Binding (e.g., radioligand displacement, fluorescence) Incubation->Detection Quantification Quantify Binding Affinity (Ki/IC50) Detection->Quantification Comparison Compare Affinities to Identify Off-Targets Quantification->Comparison Report Generate Cross-Reactivity Profile Comparison->Report

Caption: Workflow for assessing the cross-reactivity of this compound.

nmda_signaling Simplified NMDA Receptor Signaling Pathway cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling NMDA NMDA Receptor Ca_Influx Ca2+ Influx NMDA->Ca_Influx channel opening Lanicemine This compound Lanicemine->NMDA blocks Kinases Activation of Ca2+-dependent Kinases Ca_Influx->Kinases Gene_Expression Changes in Gene Expression Kinases->Gene_Expression Synaptic_Plasticity Modulation of Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Glutamate Glutamate Glutamate->NMDA Glycine Glycine/D-Serine Glycine->NMDA

Caption: this compound's mechanism of action at the NMDA receptor.

References

Validation & Comparative

(R)-Lanicemine vs. Ketamine: A Comparative Analysis of Their Impact on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of (R)-Lanicemine and ketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on their differential effects on synaptic plasticity. While both compounds target the same primary receptor, their distinct pharmacological profiles lead to notable differences in their modulation of synaptic strength and underlying signaling pathways. This report is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.

At a Glance: Key Differences in Synaptic Plasticity Modulation

ParameterThis compoundKetamine
NMDA Receptor Interaction Low-trapping, uncompetitive antagonist with a faster dissociation rate.[1]High-trapping, uncompetitive antagonist that remains in the channel pore for a longer duration.[1]
Long-Term Potentiation (LTP) Data on direct modulation of LTP magnitude is limited.Systemic administration has been shown to not significantly affect the magnitude of LTP in hippocampal slices.[2]
Dendritic Spine Density Limited direct data available; a combination with hyperforin was shown to restore dendritic spine morphology in a stress model.[3]Increases dendritic spine density in the prefrontal cortex, driven by an elevated spine formation rate.[4]
Signaling Pathways Presumed to act through similar downstream pathways as ketamine, but with potentially different kinetics and magnitude.Acutely activates the mTOR signaling pathway, leading to increased synthesis of synaptic proteins. Also increases levels of Brain-Derived Neurotrophic Factor (BDNF).
Prefrontal Cortex Connectivity No significant effect on prefrontal cortex global brain connectivity (GBCr) during or 24h post-infusion compared to placebo.Significantly increases prefrontal cortex GBCr during infusion and at 24h post-treatment.
Antidepressant-like Effects (Animal Models) Did not show antidepressant effects in a chronic social defeat stress model in mice.Showed antidepressant effects in the same chronic social defeat stress model.

Mechanism of Action: A Tale of Two Trapping Efficiencies

Both this compound and ketamine are uncompetitive antagonists of the NMDA receptor, meaning they bind within the ion channel pore when it is open. However, a critical distinction lies in their "trapping" characteristics. Ketamine is a high-trapping channel blocker, with a propensity of 86% to remain trapped within the NMDA channel pore even after the agonist (glutamate) has dissociated. In contrast, this compound is a low-trapping antagonist, with a trapping propensity of 54%, indicating a faster dissociation rate. This difference in binding kinetics is hypothesized to underlie their distinct clinical profiles, particularly the reduced psychotomimetic side effects observed with this compound.

Impact on Synaptic Plasticity and Structure

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory and is heavily implicated in the pathophysiology of depression.

Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

While both drugs are NMDA receptor antagonists, a class of compounds known to influence LTP and LTD, direct comparative data on their effects on the magnitude of these forms of plasticity is sparse. One study found that systemic ketamine administration did not significantly alter the magnitude of LTP in the hippocampus. The effect of this compound on LTP and LTD magnitude requires further investigation to draw a direct comparison.

Dendritic Spine Density

Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. Changes in their density and morphology are associated with alterations in synaptic function. Ketamine has been shown to increase dendritic spine density in the prefrontal cortex of rodents. This effect is driven by an increased rate of spine formation. For this compound, direct data on its effect on spine density is limited. However, one study demonstrated that a combination of hyperforin and lanicemine restored normal dendritic spine morphology in a mouse model of chronic stress and zinc deficiency.

Signaling Pathways

The antidepressant effects of ketamine are thought to be mediated by a cascade of intracellular signaling events that promote synaptogenesis.

mTOR Signaling

A key pathway implicated in the action of ketamine is the mammalian target of rapamycin (mTOR) signaling pathway. Ketamine rapidly and transiently activates mTOR, leading to an increase in the synthesis of synaptic proteins such as PSD-95, GluA1, and synapsin I. While it is presumed that this compound may also engage this pathway due to its action on NMDA receptors, direct comparative quantitative data on the activation of mTOR and its downstream targets by this compound versus ketamine is currently lacking.

Brain-Derived Neurotrophic Factor (BDNF)

BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. Ketamine administration has been shown to rapidly increase BDNF protein levels in the hippocampus. This increase is thought to contribute to its antidepressant effects. Comparative studies on the effects of this compound on BDNF expression are needed to fully understand the similarities and differences in their neurotrophic actions.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NMDA and AMPA Receptor-Mediated Currents

Objective: To measure and compare the effects of this compound and ketamine on NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Methodology:

  • Slice Preparation: Prepare acute hippocampal or prefrontal cortical slices from rodents.

  • Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons.

  • Solutions: Use an external solution containing blockers of GABAergic inhibition (e.g., picrotoxin) and an internal solution appropriate for recording excitatory currents.

  • EPSC Isolation:

    • To isolate AMPA receptor-mediated EPSCs, hold the neuron at a negative potential (e.g., -70 mV) in the presence of an NMDA receptor antagonist (e.g., APV) that is not the one being tested.

    • To isolate NMDA receptor-mediated EPSCs, hold the neuron at a positive potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX).

  • Drug Application: After establishing a stable baseline, perfuse the slice with known concentrations of this compound or ketamine and record the changes in EPSC amplitude and kinetics.

  • Data Analysis: Compare the percentage of inhibition and any changes in the current-voltage (I-V) relationship and decay kinetics for both compounds.

Quantitative Western Blotting for mTOR Pathway Activation

Objective: To quantify the phosphorylation of key proteins in the mTOR signaling pathway following treatment with this compound or ketamine.

Methodology:

  • Sample Preparation: Homogenize brain tissue (e.g., prefrontal cortex or hippocampus) from animals treated with this compound, ketamine, or vehicle in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR (e.g., p-mTOR Ser2448), and its downstream targets like p-p70S6K and p-4E-BP1.

    • Also, probe for the total protein levels of mTOR, p70S6K, and 4E-BP1 as loading controls.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.

  • Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Dendritic Spine Imaging and Analysis

Objective: To compare the effects of this compound and ketamine on dendritic spine density and morphology.

Methodology:

  • Animal Treatment: Administer this compound, ketamine, or vehicle to animals.

  • Tissue Preparation and Staining: At a designated time point post-treatment, perfuse the animals and prepare brain sections. Use a staining method to visualize dendritic spines, such as Golgi-Cox staining or injection of a fluorescent dye (e.g., DiI).

  • Imaging: Acquire high-resolution images of dendrites from specific brain regions (e.g., prefrontal cortex, hippocampus) using a confocal or two-photon microscope.

  • Analysis:

    • Density: Manually or using semi-automated software, count the number of spines per unit length of dendrite.

    • Morphology: Classify spines into different categories (e.g., thin, stubby, mushroom) based on their morphology and measure parameters such as head diameter and spine length.

  • Statistical Comparison: Compare the spine density and morphological parameters between the different treatment groups.

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx AMPAR->Ca2_influx mTOR_pathway mTOR Signaling Ca2_influx->mTOR_pathway BDNF_release BDNF Release Ca2_influx->BDNF_release Protein_synthesis Synaptic Protein Synthesis mTOR_pathway->Protein_synthesis Synaptogenesis Synaptogenesis & Synaptic Strengthening BDNF_release->Synaptogenesis Protein_synthesis->Synaptogenesis Ketamine Ketamine Ketamine->NMDAR Lanicemine This compound Lanicemine->NMDAR

Caption: Simplified signaling cascade initiated by NMDA receptor antagonism.

Experimental Workflow

G cluster_invivo In Vivo / Ex Vivo Experiments cluster_invitro In Vitro / Biochemical Assays animal_treatment Animal Treatment (this compound, Ketamine, Vehicle) behavioral_tests Behavioral Assays (e.g., FST, SPT) animal_treatment->behavioral_tests tissue_collection Brain Tissue Collection (PFC, Hippocampus) animal_treatment->tissue_collection data_analysis Data Analysis & Comparison behavioral_tests->data_analysis electrophysiology Electrophysiology (LTP/LTD, Patch-Clamp) tissue_collection->electrophysiology western_blot Western Blotting (mTOR, BDNF, Synaptic Proteins) tissue_collection->western_blot imaging Dendritic Spine Imaging (Golgi, DiI) tissue_collection->imaging electrophysiology->data_analysis western_blot->data_analysis imaging->data_analysis

Caption: General experimental workflow for comparative analysis.

Conclusion

This compound and ketamine, while both acting as NMDA receptor antagonists, exhibit distinct pharmacological and functional profiles that translate to different effects on synaptic plasticity. The lower trapping efficiency of this compound may contribute to its reduced psychotomimetic side effects. Ketamine has been more extensively studied, with clear evidence for its role in promoting dendritic spine formation and activating the mTOR and BDNF signaling pathways. While this compound is presumed to share some of these mechanisms, direct comparative studies are needed to elucidate the precise quantitative differences in their effects on LTP, LTD, dendritic spine dynamics, and downstream signaling cascades. Such studies are crucial for the rational design of novel, rapid-acting antidepressants with improved therapeutic profiles.

References

A Comparative Analysis of NMDA Receptor Kinetics: (R)-Lanicemine vs. MK-801

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the N-methyl-D-aspartate (NMDA) receptor kinetics of two prominent uncompetitive antagonists: (R)-Lanicemine and MK-801 (Dizocilpine). Understanding the distinct kinetic profiles of these compounds is crucial for research into their therapeutic potential and for the development of novel central nervous system drugs. While both molecules block the NMDA receptor ion channel, their differing on-rates, off-rates, and trapping characteristics lead to significantly different pharmacological profiles.

Key Kinetic and Pharmacodynamic Parameters

The following table summarizes the core kinetic and binding affinity data for this compound and MK-801, highlighting their contrasting interactions with the NMDA receptor.

ParameterThis compound (formerly AR-R15896AR)MK-801 (Dizocilpine)Key Distinction
Binding Affinity (Ki/Kd) Ki: 1.067 x 10-5 M (10.67 µM)[1]Kd: ~7.6 µM (computational), 1.1 µM (experimental)[2]Both are micromolar binders, but MK-801 generally shows higher affinity.
On-rate (kon) RapidFast association with t1/2 of ~10 min[3]Both exhibit relatively fast binding to the open channel.
Off-rate (koff) FastVery slow, described as almost irreversible[2]This is the most critical kinetic difference.
Trapping Block Low-trapping (54% trapping with ketamine as a comparator)[4]High-trapping / "Irreversible" blockerThis compound can unbind from the closed channel, whereas MK-801 becomes trapped.
Mechanism of Action Uncompetitive, open-channel blockerUncompetitive, open-channel blockerBoth require channel opening for initial binding.

Differentiating Kinetic Profiles: Low vs. High Trapping

The fundamental difference in the NMDA receptor kinetics of this compound and MK-801 lies in their "trapping" characteristics.

This compound , characterized as a low-trapping antagonist , exhibits a fast off-rate . This means that while it binds to the open NMDA receptor channel, it can also dissociate relatively quickly, even when the channel closes. This property is thought to contribute to its more favorable side-effect profile, with minimal psychotomimetic and dissociative effects observed in clinical trials compared to other NMDA antagonists.

In contrast, MK-801 is a classic example of a high-trapping or effectively "irreversible" uncompetitive antagonist . It binds with high affinity to the open channel and has a very slow off-rate . Once the channel closes, MK-801 becomes "trapped" within the pore, leading to a prolonged blockade that can only be relieved by subsequent channel openings. This high degree of trapping is associated with significant neuroprotective effects in preclinical models but also with severe psychotomimetic side effects that have limited its clinical utility.

Experimental Protocols

The kinetic parameters presented in this guide are typically determined using the following key experimental methodologies:

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for studying the kinetics of ion channel blockers in real-time.

  • Objective: To measure the on-rate, off-rate, and voltage dependency of NMDA receptor antagonists.

  • General Procedure:

    • Neurons or cells expressing NMDA receptors are cultured on coverslips.

    • A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

    • The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).

    • NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist like glycine.

    • The antagonist (this compound or MK-801) is applied, and the rate of current inhibition is measured to determine the on-rate (kon).

    • The antagonist is washed out, and the rate of current recovery is measured to determine the off-rate (koff).

  • Trapping Protocol: To assess trapping, after achieving a steady-state block with the antagonist, both the agonist and antagonist are washed out. After a set period, the agonist is reapplied alone. The degree of remaining block indicates the extent of antagonist trapping.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_experiment Experimental Steps CellCulture Culture neurons/ cell lines Coverslip Plate on coverslips CellCulture->Coverslip Micropipette Position micropipette Seal Form Giga-seal Micropipette->Seal WholeCell Rupture membrane (Whole-cell) Seal->WholeCell VoltageClamp Voltage clamp (-70 mV) WholeCell->VoltageClamp AgonistApp Apply NMDA + Glycine VoltageClamp->AgonistApp Record baseline current AntagonistApp Co-apply Antagonist AgonistApp->AntagonistApp Measure on-rate Washout Washout AntagonistApp->Washout Measure off-rate AgonistReApp Re-apply Agonist Washout->AgonistReApp Assess trapping

Experimental workflow for whole-cell patch-clamp analysis of NMDA receptor antagonist kinetics.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or Kd) of a compound for the NMDA receptor.

  • Objective: To quantify the affinity of this compound and MK-801 for the phencyclidine (PCP) binding site within the NMDA receptor channel.

  • General Procedure:

    • Membrane Preparation: Brain tissue (e.g., rat cortex) rich in NMDA receptors is homogenized, and the cell membranes are isolated through centrifugation.

    • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that binds to the PCP site, typically [³H]MK-801.

    • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound or unlabeled MK-801).

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value.

G MembranePrep Membrane Preparation Incubation Incubation: Membranes + [3H]MK-801 + Test Compound MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis G cluster_lanicemine This compound cluster_mk801 MK-801 Glutamate Glutamate + Co-agonist Binding NMDAR_Open NMDA Receptor Channel Opening Glutamate->NMDAR_Open Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity, Learning & Memory Downstream->Plasticity Lanicemine Fast On/Off-Rate Low Trapping Transient_Block Transient Blockade Lanicemine->Transient_Block Transient_Block->NMDAR_Open Modulates MK801 Slow Off-Rate High Trapping Prolonged_Block Prolonged Blockade MK801->Prolonged_Block Prolonged_Block->NMDAR_Open Inhibits

References

(R)-Lanicemine: A Comparative Guide to its Antidepressant Effects in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidepressant effects of (R)-Lanicemine in established animal models of depression. The data presented herein is intended to offer a comprehensive overview of its preclinical efficacy against other NMDA receptor antagonists and traditional antidepressants.

This compound, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated as a potential rapid-acting antidepressant with a more favorable side-effect profile compared to ketamine.[1][2] This document summarizes key experimental findings, details the methodologies employed in these studies, and visualizes the proposed signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with other antidepressant compounds in various animal models of depression.

Table 1: Forced Swim Test (FST) - Immobility Time

Treatment GroupDoseAnimal ModelImmobility Time (seconds)% Change vs. Control/StressReference
ControlSalineCUMS33.7 ± 2-[Mishra et al., 2020]
CUMS + SalineSalineCUMS80.8 ± 3+140%[Mishra et al., 2020]
CUMS + this compound1.5 mg/kgCUMSRestored to control values~ -58%[Mishra et al., 2020]
ControlSalineCSDSNot specified-[Qu et al., 2017]
CSDS + SalineSalineCSDSIncreased vs. Control-[Qu et al., 2017]
CSDS + this compound10 mg/kgCSDSNo significant change vs. CSDS + Saline-[Qu et al., 2017]
CSDS + (R)-ketamine10 mg/kgCSDSSignificantly decreased vs. CSDS + Saline-[Qu et al., 2017]

Table 2: Tail Suspension Test (TST) - Immobility Time

Treatment GroupDoseAnimal ModelImmobility Time (seconds)% Change vs. Control/StressReference
ControlSalineCSDSNot specified-[Qu et al., 2017]
CSDS + SalineSalineCSDSIncreased vs. Control-[Qu et al., 2017]
CSDS + this compound10 mg/kgCSDSNo significant change vs. CSDS + Saline-[Qu et al., 2017]
CSDS + (R)-ketamine10 mg/kgCSDSSignificantly decreased vs. CSDS + Saline-[Qu et al., 2017]
CRS + ZnD + VehicleSalineCRS + ZnDIncreased vs. Control-[Pochwat et al., 2022]
CRS + ZnD + Hyp + Lan2.5 mg/kg + 10 mg/kgCRS + ZnDSignificantly decreased vs. CRS + ZnD + Vehicle-[Pochwat et al., 2022]
CRS + ZnD + Imipramine10 mg/kgCRS + ZnDNo significant change vs. CRS + ZnD + Vehicle-[Pochwat et al., 2022]

Table 3: Sucrose Preference Test (SPT) - Sucrose Preference

Treatment GroupDoseAnimal ModelSucrose Preference (%)% Change vs. Control/StressReference
ControlSalineCUMS84.1 ± 4.3-[Mishra et al., 2020]
CUMS + SalineSalineCUMS62 ± 2.5-26%[Mishra et al., 2020]
CUMS + this compound1.5 mg/kgCUMSRestored to control values~ +36%[Mishra et al., 2020]
ControlSalineCSDSNot specified-[Qu et al., 2017]
CSDS + SalineSalineCSDSDecreased vs. Control-[Qu et al., 2017]
CSDS + this compound10 mg/kgCSDSNo significant change vs. CSDS + Saline-[Qu et al., 2017]
CSDS + (R)-ketamine10 mg/kgCSDSSignificantly increased vs. CSDS + Saline-[Qu et al., 2017]
CRS + ZnD + VehicleSalineCRS + ZnDDecreased vs. Control-[Pochwat et al., 2022]
CRS + ZnD + Hyp + Lan2.5 mg/kg + 10 mg/kgCRS + ZnDSignificantly increased vs. CRS + ZnD + Vehicle-[Pochwat et al., 2022]
CRS + ZnD + Imipramine10 mg/kgCRS + ZnDNo significant change vs. CRS + ZnD + Vehicle-[Pochwat et al., 2022]

Note: Direct comparative data for this compound versus fluoxetine in these specific models was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chronic Unpredictable Mild Stress (CUMS) Model
  • Animals: Male C57BL/6J mice.

  • Stress Protocol: Mice were subjected to a series of mild, unpredictable stressors twice daily for 21 days. Stressors included cage tilt, damp bedding, food and water deprivation, restraint stress, and overnight illumination.

  • Drug Administration: Following the 21-day stress period, mice received intraperitoneal (i.p.) injections of either saline or this compound (1.5 mg/kg) three times a week for two weeks.

  • Behavioral Testing:

    • Sucrose Preference Test (SPT): Mice were habituated to two bottles, one with water and one with a 1% sucrose solution. Preference was calculated as the ratio of sucrose solution consumed to the total liquid consumed over a 24-hour period.

    • Forced Swim Test (FST): Mice were placed in a cylinder of water for 6 minutes. The duration of immobility during the last 4 minutes was recorded.

Chronic Social Defeat Stress (CSDS) Model
  • Animals: Male C57BL/6J mice and CD1 aggressor mice.

  • Stress Protocol: For 10 consecutive days, C57BL/6J mice were exposed to a different CD1 aggressor mouse for 10 minutes, followed by 24 hours of sensory contact.

  • Drug Administration: On day 11, susceptible mice (those showing social avoidance) received a single i.p. injection of saline, (R)-ketamine (10 mg/kg), or this compound (10 mg/kg).

  • Behavioral Testing:

    • Social Interaction Test: Performed on day 11 to identify susceptible mice.

    • Tail Suspension Test (TST): Performed 24 hours after drug administration. Mice were suspended by their tails for 6 minutes, and the duration of immobility was recorded.

    • Forced Swim Test (FST): Performed 48 hours after drug administration.

    • Sucrose Preference Test (SPT): Performed over 48 hours, starting 24 hours after drug administration.

Chronic Restraint Stress (CRS) and Zinc Deficiency (ZnD) Model
  • Animals: Male Albino Swiss mice.

  • Protocol: Mice were subjected to a low-zinc diet (3 mg/kg) and daily restraint stress (2 hours/day) for 4 weeks.

  • Drug Administration: In the final week, mice received daily i.p. injections of saline, imipramine (10 mg/kg), or a combination of hyperforin (2.5 mg/kg) and this compound (10 mg/kg).

  • Behavioral Testing:

    • Sucrose Preference Test (SPT): Conducted 24 hours after the last drug administration.

    • Tail Suspension Test (TST): Conducted 72 hours after the last drug administration.

Mandatory Visualizations

Signaling Pathways

The antidepressant effects of NMDA receptor antagonists like this compound are believed to be mediated through a complex signaling cascade that ultimately enhances synaptic plasticity.

NMDA_Antagonist_Signaling_Pathway Lanicemine This compound NMDAR NMDA Receptor (on GABAergic Interneuron) Lanicemine->NMDAR Blocks GABA_Interneuron GABAergic Interneuron NMDAR->GABA_Interneuron Inhibits GABA_Release ↓ GABA Release GABA_Interneuron->GABA_Release Pyramidal_Neuron Pyramidal Neuron GABA_Release->Pyramidal_Neuron Disinhibition Glutamate_Surge ↑ Glutamate Release Pyramidal_Neuron->Glutamate_Surge AMPAR AMPA Receptor Glutamate_Surge->AMPAR Activates Ca_Influx ↑ Ca²⁺ Influx AMPAR->Ca_Influx BDNF_Release ↑ BDNF Release Ca_Influx->BDNF_Release TrkB TrkB Receptor BDNF_Release->TrkB Activates mTOR_Pathway mTOR Signaling Pathway TrkB->mTOR_Pathway Activates Synaptogenesis ↑ Synaptogenesis ↑ Synaptic Plasticity mTOR_Pathway->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: Proposed signaling pathway for this compound's antidepressant effects.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the animal models discussed.

CUMS_Workflow Start Start Acclimation Acclimation (1 week) Start->Acclimation CUMS_Protocol Chronic Unpredictable Mild Stress (3 weeks) Acclimation->CUMS_Protocol Drug_Admin Drug Administration (this compound or Vehicle) (2 weeks) CUMS_Protocol->Drug_Admin SPT Sucrose Preference Test Drug_Admin->SPT FST Forced Swim Test SPT->FST End End FST->End

Caption: Experimental workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

CSDS_Workflow Start Start Acclimation Acclimation (1 week) Start->Acclimation CSDS_Protocol Chronic Social Defeat Stress (10 days) Acclimation->CSDS_Protocol Social_Interaction Social Interaction Test (Day 11 - Identify Susceptible Mice) CSDS_Protocol->Social_Interaction Drug_Admin Single Drug Administration (this compound, (R)-ketamine, or Saline) Social_Interaction->Drug_Admin TST Tail Suspension Test (24h post-injection) Drug_Admin->TST FST Forced Swim Test (48h post-injection) TST->FST SPT Sucrose Preference Test (24-72h post-injection) FST->SPT End End SPT->End

Caption: Experimental workflow for the Chronic Social Defeat Stress (CSDS) model.

References

A Comparative Guide to (R)-Lanicemine and other NMDA Receptor Antagonists in Clinical Trials for Depression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Lanicemine with other notable N-methyl-D-aspartate (NMDA) receptor antagonists, namely ketamine and its S-enantiomer, esketamine, in the context of clinical trials for treatment-resistant depression (TRD). This document summarizes key clinical trial designs, primary endpoints, and presents supporting experimental data to facilitate a comprehensive understanding of their relative performance.

Mechanism of Action: A Shared Pathway

This compound, ketamine, and esketamine all exert their antidepressant effects primarily by acting as non-competitive antagonists of the NMDA receptor. This action is believed to trigger a cascade of downstream signaling events that ultimately lead to a rapid increase in synaptogenesis and neuroplasticity, processes that are often impaired in individuals with depression. A key pathway implicated in these effects is the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling and the subsequent stimulation of the mammalian target of rapamycin (mTOR) pathway.[1] This leads to the synthesis of proteins crucial for synaptic function and growth.

Signaling Pathway of NMDA Receptor Antagonists

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Blocked by This compound, Ketamine, Esketamine BDNF BDNF Release Ca_ion->BDNF TrkB TrkB Receptor BDNF->TrkB mTOR mTOR Activation TrkB->mTOR Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Simplified signaling pathway of NMDA receptor antagonists.

Clinical Trial Comparison

The following tables summarize the design and primary efficacy outcomes of key clinical trials for this compound, ketamine, and esketamine in patients with treatment-resistant depression. The primary endpoint for these studies was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.

This compound Clinical Trial Data
Study Identifier Phase N Patient Population Dosage and Administration Primary Endpoint Results
Sanacora et al., 2014 (Study 9 / NCT00781742) [2]IIb152MDD with inadequate response to ≥2 antidepressantsAdjunctive this compound 100 mg or 150 mg, or placebo IV infusion 3 times/week for 3 weeksChange in MADRS score from baseline to week 3Statistically significant reduction in MADRS score vs. placebo for both 100 mg and 150 mg doses.
Sanacora et al., 2017 (Study 31 / NCT01482221) [3]IIb302MDD with inadequate response to antidepressantsAdjunctive this compound 50 mg or 100 mg, or placebo IV infusion over 12 weeksChange in MADRS score from baseline to week 6No significant difference between this compound and placebo.
Ketamine Clinical Trial Data
Study Identifier Phase N Patient Population Dosage and Administration Primary Endpoint Results
Murrough et al., 2013 [4]-73Treatment-Resistant MDDSingle IV infusion of ketamine (0.5 mg/kg) vs. midazolamChange in MADRS score at 24 hoursKetamine group showed a significantly greater improvement in MADRS score compared to midazolam.[4]
Murrough et al., 2013 (Open-label) -24Treatment-Resistant MDDUp to six IV infusions of ketamine (0.5 mg/kg) 3 times/week over 12 daysChange in MADRS scoreA large mean decrease in MADRS score was observed 2 hours after the first infusion and was largely sustained.
Esketamine Clinical Trial Data
Study Identifier Phase N Patient Population Dosage and Administration Primary Endpoint Results
Popova et al., 2019 (TRANSFORM-2) III227Treatment-Resistant MDDFlexibly dosed esketamine nasal spray (56 or 84 mg) twice weekly + new oral antidepressant vs. placebo nasal spray + new oral antidepressant for 4 weeksChange in MADRS score from baseline to day 28Esketamine + oral antidepressant showed a statistically significant greater reduction in MADRS score compared to placebo + oral antidepressant.
Janik et al., 2025 (Monotherapy) IV378Treatment-Resistant MDDEsketamine nasal spray (56 or 84 mg) or placebo twice weekly for 4 weeksChange in MADRS score from baseline to day 28Both 56 mg and 84 mg esketamine doses showed a statistically significant and clinically meaningful improvement in depressive symptoms versus placebo.

Experimental Protocols

General Clinical Trial Workflow

The clinical trials for these NMDA receptor antagonists generally follow a similar workflow, from patient recruitment to data analysis.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (MADRS, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Administration (this compound, Ketamine, Esketamine, or Placebo) Randomization->Treatment FollowUp Follow-up Assessments (Primary & Secondary Endpoints) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Generalized experimental workflow for the clinical trials.

Key Methodologies
  • Patient Population: Participants in these studies were typically adults diagnosed with Major Depressive Disorder (MDD) who had a history of inadequate response to at least two different antidepressant treatments in their current depressive episode.

  • Primary Efficacy Endpoint: The primary measure of antidepressant efficacy in these trials was the change in the total score of the Montgomery-Åsberg Depression Rating Scale (MADRS) from baseline to a predefined time point. The MADRS is a ten-item, clinician-rated scale that assesses the severity of depressive symptoms.

  • Administration of Investigational Product:

    • This compound: Administered as an intravenous (IV) infusion, typically over 40-60 minutes.

    • Ketamine: Administered as an IV infusion, commonly at a dose of 0.5 mg/kg over 40 minutes.

    • Esketamine: Administered as an intranasal spray, with doses of 56 mg or 84 mg.

  • MADRS Assessment Protocol: The MADRS was administered by trained and calibrated raters at baseline and at specified time points throughout the study. To ensure consistency and reliability of the ratings, a Structured Interview Guide for the MADRS (SIGMA) was often utilized. This guide provides a standardized set of questions to probe each of the ten items of the scale.

Conclusion

Clinical trials of this compound have yielded mixed results, with one Phase IIb study demonstrating significant antidepressant effects while a subsequent, larger trial did not meet its primary endpoint. In contrast, both intravenous ketamine and intranasal esketamine have more consistently demonstrated rapid and robust antidepressant effects in patients with treatment-resistant depression, leading to the FDA approval of esketamine for this indication. The differing outcomes among these NMDA receptor antagonists highlight the complexities of targeting the glutamatergic system for the treatment of depression and underscore the need for further research to identify patient populations most likely to benefit from these novel therapeutic approaches.

References

(R)-Lanicemine vs. Memantine: A Comparative Analysis in Preclinical Neurodegeneration Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two NMDA receptor antagonists reveals a wealth of data for memantine in neurodegenerative disease models, while highlighting a significant gap in the preclinical investigation of (R)-lanicemine for similar indications.

This guide provides a comprehensive comparison of this compound and memantine, two N-methyl-D-aspartate (NMDA) receptor antagonists, in the context of preclinical models of neurodegeneration. While both compounds target the glutamatergic system, a critical player in neuronal function and excitotoxicity, the available preclinical data for their application in neurodegenerative diseases is strikingly different. This report summarizes the existing evidence for memantine, presents the known mechanistic properties of this compound, and underscores the current lack of comparable data for this compound in neurodegeneration models.

Executive Summary

Memantine is a well-established, low-to-moderate affinity uncompetitive NMDA receptor antagonist with a significant body of preclinical evidence supporting its neuroprotective and cognitive-enhancing effects in various models of neurodegeneration, particularly Alzheimer's disease. In contrast, this compound, a low-trapping NMDA receptor antagonist, has been primarily investigated for its rapid-acting antidepressant effects. Despite its interaction with the NMDA receptor, a key target in neurodegenerative pathologies, there is a notable absence of publicly available preclinical data evaluating its efficacy in animal models of Alzheimer's, Parkinson's, or Huntington's disease.

Mechanism of Action

Both memantine and this compound exert their effects by modulating the activity of the NMDA receptor, a crucial ion channel for synaptic plasticity and neuronal survival. However, their distinct binding kinetics may underlie their different therapeutic profiles.

Memantine: Acts as an uncompetitive, open-channel blocker with low-to-moderate affinity and fast off-rate kinetics.[1][2] This mechanism is thought to preferentially block excessive, pathological NMDA receptor activation associated with excitotoxicity, while sparing normal synaptic transmission.[2]

This compound: Is characterized as a low-trapping NMDA receptor antagonist.[3] This means it has a faster dissociation rate from the channel compared to other antagonists like ketamine. This property is hypothesized to contribute to its reduced psychotomimetic side effects.[3]

Comparative Data in Preclinical Neurodegeneration Models

Memantine: A Summary of Preclinical Efficacy

Memantine has been extensively studied in a variety of animal models of neurodegeneration, with a primary focus on Alzheimer's disease. These studies have demonstrated its potential to mitigate key pathological features and improve cognitive function.

Table 1: Summary of Memantine's Efficacy in Preclinical Models of Alzheimer's Disease

Animal ModelDosageKey FindingsReference(s)
3xTg-AD Mice 30 mg/kg/day (in drinking water)Improved performance in the Morris water maze; Reduced levels of insoluble amyloid-β (Aβ) and hyperphosphorylated tau.
5XFAD Mice 10 mg/kg/day (i.p.) for 30 daysReversed memory impairments in younger mice (6-7 months) in contextual fear conditioning and Y-maze tests. No effect on soluble Aβ oligomers or total Aβ42 levels.
Tg2576 Mice 5, 10, and 20 mg/kg (long-term administration)Significant decrease in β-amyloid plaque deposition and an increase in synaptic density.
AAV-AD Rats 20 mg/day (oral) for 6 monthsPromoted non-amyloidogenic cleavage of APP, decreased soluble Aβ42, and prevented long-term potentiation and cognitive impairments.
Rat Model of Aβ-induced toxicity 5 or 20 mg/kg (i.p.) for 7 daysDid not alter hippocampal long-term potentiation (LTP) at these doses, but 40 mg/kg inhibited LTP.

Table 2: Summary of Memantine's Efficacy in Other Preclinical Neurodegeneration Models

Disease ModelAnimal ModelDosageKey FindingsReference(s)
Parkinson's Disease Rat modelsNot specifiedOveractivity of glutamate has a role in the development of parkinsonian syndrome.
Huntington's Disease YAC128 transgenic miceNot specifiedShowed dose-dependent neuroprotective effects.
Ischemic Stroke Rat model of transient forebrain ischemia10 and 20 mg/kg (i.p.)Reduced damage to neurons in the hippocampal CA1 subfield.
This compound: A Gap in Neurodegeneration Research

Despite extensive searches of scientific literature, no specific preclinical studies with quantitative data on the efficacy of this compound in animal models of Alzheimer's, Parkinson's, or Huntington's disease were identified. The primary focus of this compound research has been on its antidepressant properties. While some in vitro data on its binding affinity and channel-blocking properties exist, there is a clear lack of in vivo studies assessing its potential neuroprotective or cognitive-enhancing effects in the context of neurodegeneration.

Table 3: Pharmacological Profile of this compound

ParameterValueReference(s)
Mechanism of Action Low-trapping NMDA receptor antagonist
Binding Affinity (Ki) 0.56–2.1 µM
IC50 (Xenopus oocyte) 6.4 µM
NMDA Channel Trapping 54% (compared to 86% for ketamine)

Experimental Protocols

The following are detailed methodologies for key behavioral experiments commonly used to assess cognitive function in preclinical models of neurodegeneration.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 1.2-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues on the walls.

  • Procedure:

    • Acquisition Phase: The animal is placed in the water at different starting locations and must learn to find the hidden platform using the distal cues. This is typically conducted over several days with multiple trials per day. The time to find the platform (escape latency) and the path taken are recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Data Analysis: Key parameters analyzed include escape latency during acquisition, distance swam, swimming speed, and the percentage of time spent in the target quadrant during the probe trial.

Passive Avoidance Test

The passive avoidance test is used to evaluate fear-based learning and memory.

  • Apparatus: A two-chambered box with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.

  • Procedure:

    • Training/Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

    • Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: The primary endpoint is the step-through latency, which is the time it takes for the animal to move from the light to the dark compartment during the retention trial.

Fear Conditioning Test

This test assesses associative fear learning and memory, distinguishing between context-dependent and cue-dependent fear.

  • Apparatus: A conditioning chamber with a grid floor for delivering foot shocks, and a distinct context (e.g., different shape, color, and odor) for cued fear testing.

  • Procedure:

    • Conditioning Phase: The animal is placed in the conditioning chamber and presented with a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.

    • Contextual Fear Test: After a delay (e.g., 24 hours), the animal is returned to the original conditioning chamber, and the amount of time it spends "freezing" (a species-specific fear response) is measured.

    • Cued Fear Test: The animal is placed in a novel context and, after a baseline period, is presented with the CS (the tone). The amount of freezing in response to the cue is measured.

  • Data Analysis: The percentage of time spent freezing during both the contextual and cued fear tests is the primary measure of fear memory.

Signaling Pathways

The neuroprotective effects of both memantine and this compound are primarily mediated through their modulation of the NMDA receptor and its downstream signaling cascades.

Memantine Signaling Pathway

Memantine's neuroprotective effects are thought to involve the preferential blockade of extrasynaptic NMDA receptors, which are often associated with cell death pathways, while preserving the function of synaptic NMDA receptors that are crucial for neuronal survival and plasticity. Downstream, this can lead to the activation of pro-survival signaling cascades.

Memantine_Signaling Glutamate Excessive Glutamate Extrasynaptic_NMDAR Extrasynaptic NMDA Receptor Glutamate->Extrasynaptic_NMDAR Activates Ca_Influx Excessive Ca2+ Influx Extrasynaptic_NMDAR->Ca_Influx Memantine Memantine Memantine->Extrasynaptic_NMDAR Blocks PI3K_AKT PI3K/Akt Pathway Memantine->PI3K_AKT Activates* Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection & Cell Survival PI3K_AKT->Neuroprotection

Memantine's neuroprotective signaling pathway.

*Note: The activation of the PI3K/Akt pathway by memantine may be indirect and is an area of ongoing research.

This compound Signaling Pathway

As a low-trapping NMDA receptor antagonist, this compound's primary mechanism is the blockade of the NMDA receptor channel. Its downstream effects, particularly in the context of neuroprotection, are not well-elucidated. However, based on its mechanism, it is expected to reduce excessive calcium influx.

R_Lanicemine_Signaling Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Reduced Ca2+ Influx NMDAR->Ca_Influx R_Lanicemine This compound R_Lanicemine->NMDAR Blocks (low-trapping) Potential_Neuroprotection Potential Neuroprotection Ca_Influx->Potential_Neuroprotection

Hypothesized this compound signaling pathway.

Conclusion

Memantine has a robust and well-documented preclinical profile supporting its potential as a neuroprotective and cognitive-enhancing agent in various models of neurodegeneration. The wealth of quantitative data allows for a comprehensive understanding of its efficacy across different pathological contexts.

For researchers, scientists, and drug development professionals, this guide highlights the extensive foundation of evidence for memantine as a benchmark NMDA receptor modulator in neurodegeneration. It also starkly illuminates the need for future preclinical studies to explore the potential of this compound and other low-trapping NMDA receptor antagonists in models of Alzheimer's, Parkinson's, and other neurodegenerative disorders. Such studies are crucial to determine if the unique pharmacological profile of this compound translates into a viable therapeutic strategy for these devastating diseases.

References

A Comparative Analysis of the Psychotomimetic Effects of (R)-Lanicemine and Ketamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychotomimetic effects of (R)-Lanicemine and the well-known N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. The following analysis is based on experimental data from clinical and preclinical studies, offering a comprehensive overview for researchers, scientists, and drug development professionals. While both compounds target the NMDA receptor, their distinct pharmacological profiles result in significantly different psychotomimetic and dissociative side effects.

Executive Summary

Ketamine, a rapid-acting antidepressant, is associated with significant psychotomimetic and dissociative side effects, which can complicate its clinical use.[1][2][3] this compound, also an NMDA receptor antagonist, was developed to provide antidepressant efficacy with a more favorable side-effect profile.[4][5] Clinical data indicates that this compound induces minimal to no psychotomimetic or dissociative symptoms compared to ketamine at doses that produce similar levels of cortical activation. This difference is attributed to this compound's characteristic as a "low-trapping" NMDA channel blocker.

Quantitative Data Presentation

The following tables summarize quantitative data from comparative studies, highlighting the differences in psychotomimetic and dissociative effects between this compound and ketamine.

Table 1: Comparison of Dissociative Effects (CADSS Scores)

The Clinician-Administered Dissociative States Scale (CADSS) is a tool used to measure the severity of dissociative symptoms.

CompoundDosageKey Findings on CADSS Scores
This compound 75 mg & 150 mg (intravenous infusion)Did not produce a significant increase in total scores compared to placebo at any time point.
Ketamine 0.5 mg/kg (intravenous infusion)Significantly increased total scores versus placebo, with peak effects observed around 40-60 minutes post-infusion.

Table 2: Comparison of General Psychotomimetic Symptoms (BPRS Scores)

The Brief Psychiatric Rating Scale (BPRS) is used to assess a range of psychiatric symptoms, including those that are psychotomimetic in nature.

CompoundDosageKey Findings on BPRS Scores
This compound 100 mg (intravenous infusion)Produced no clinically meaningful effects on psychotomimetic symptoms.
Ketamine 0.5 mg/kg (intravenous infusion)Known to induce transient psychotomimetic symptoms, reflected in increased BPRS scores post-administration.

Experimental Protocols

The following outlines a typical experimental protocol for a clinical trial comparing the psychotomimetic effects of this compound and ketamine.

Participant Selection and Screening:
  • Inclusion Criteria: Participants are typically healthy volunteers or patients with treatment-resistant depression. All participants undergo a thorough physical and psychiatric evaluation.

  • Exclusion Criteria: Individuals with a history of psychosis, substance use disorders, or unstable medical conditions are generally excluded.

Study Design:
  • A randomized, double-blind, placebo-controlled crossover or parallel-group design is often employed.

  • Participants are randomly assigned to receive an intravenous infusion of this compound, ketamine, or a placebo (e.g., saline).

Drug Administration:
  • This compound: A common dosage is 100 mg, administered as an intravenous infusion in a 30 mL volume over 60 minutes.

  • Ketamine: A standard sub-anesthetic dose is 0.5 mg/kg, administered via intravenous infusion over 40 minutes.

Assessment of Psychotomimetic Effects:
  • Clinician-Administered Dissociative States Scale (CADSS): This scale is administered at baseline (pre-infusion) and at multiple time points post-infusion (e.g., 40 minutes, 80 minutes, 110 minutes, and 230 minutes) to assess dissociative symptoms. The CADSS includes 23 subjective items rated on a 5-point scale (0 = Not at all to 4 = Extreme).

  • Brief Psychiatric Rating Scale (BPRS): The BPRS is used to evaluate a broader range of psychiatric symptoms, including those indicative of psychosis. It is typically administered at the same time points as the CADSS. The BPRS consists of 18 items rated on a scale from 0 (not present) to 6 (extreme).

Data Analysis:
  • Statistical analyses, such as linear mixed models, are used to compare the changes in CADSS and BPRS scores from baseline across the different treatment groups.

  • The primary outcome is the difference in the severity of psychotomimetic and dissociative symptoms between the this compound, ketamine, and placebo groups.

Mandatory Visualizations

Signaling Pathway

NMDA_Psychotomimetic_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_interneuron GABAergic Interneuron cluster_pyramidal Pyramidal Neuron Glutamate Glutamate NMDA_I NMDA Receptor NMDA_P NMDA Receptor GABA GABA Release NMDA_I->GABA Inhibition Pyramidal_Firing Increased Firing GABA->Pyramidal_Firing Inhibition NMDA_P->Pyramidal_Firing Psychotomimetic Psychotomimetic Effects Pyramidal_Firing->Psychotomimetic Ketamine Ketamine / this compound Ketamine->NMDA_I Blockade (Preferential) Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis p1 Participant Screening (Inclusion/Exclusion Criteria) p2 Randomization (Placebo, Ketamine, Lanicemine) p1->p2 e1 Baseline Assessments (CADSS, BPRS) p2->e1 e2 Intravenous Infusion (40-60 minutes) e1->e2 e3 Post-Infusion Assessments (Multiple Time Points) e2->e3 a1 Data Collection (CADSS & BPRS Scores) e3->a1 a2 Statistical Analysis (Comparison of Groups) a1->a2 a3 Comparative Efficacy & Side-Effect Profile a2->a3

References

Head-to-head comparison of (R)-Lanicemine and dextromethorphan for depression

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antidepressant therapeutics is undergoing a significant shift, moving beyond traditional monoaminergic modulators to novel mechanisms of action. Among the most promising targets is the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed, data-driven comparison of two compounds that interact with the glutamatergic system: (R)-Lanicemine and dextromethorphan. While direct head-to-head clinical trials are not available, this document synthesizes existing data to offer an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction to the Compounds

This compound , also known as AZD6765, is the (R)-enantiomer of lanicemine. It is a low-trapping, voltage-dependent uncompetitive antagonist of the NMDA receptor.[1] Developed by AstraZeneca, its clinical development for depression was ultimately terminated.[2]

Dextromethorphan is a widely known antitussive agent that exhibits a multifaceted pharmacology at therapeutic doses relevant for depression. It acts as a non-competitive antagonist at the NMDA receptor, an agonist at the sigma-1 receptor, and an inhibitor of the serotonin and norepinephrine transporters.[3] It is the active ingredient in the FDA-approved antidepressant Auvelity®, a combination product with bupropion that enhances dextromethorphan's bioavailability.

Efficacy in Major Depressive Disorder

Clinical trial data for both compounds have utilized the Montgomery-Åsberg Depression Rating Scale (MADRS) as a primary endpoint to assess antidepressant efficacy.

Efficacy MeasureThis compound (Adjunctive Therapy)Dextromethorphan/BupropionPlacebo
Change in MADRS Score from Baseline (Week 6) -5.5 (100 mg) vs. Placebo (p=0.006)[4]-17.3[5]-12.1 (vs. Bupropion)
-4.8 (150 mg) vs. Placebo (p=0.019)
No significant difference in another study
Response Rate (≥50% reduction in MADRS) Not consistently reported54.0% (Week 6)34.0%
Remission Rate (MADRS score ≤10) Not consistently reported39.5% (Week 6)17.3%

Note: Data for this compound and Dextromethorphan/Bupropion are from separate clinical trials and do not represent a direct comparison.

Receptor Binding Profiles

The affinity of each compound for various receptors and transporters is crucial to understanding their mechanisms of action and potential side effect profiles.

Receptor/TransporterThis compound (Ki)Dextromethorphan (Ki)
NMDA Receptor 0.56-2.1 µMUncompetitive antagonist
Sigma-1 Receptor Not reported348 nM
Serotonin Transporter (SERT) Not reported23 nM
Norepinephrine Transporter (NET) Not reported240 nM
Muscarinic (M2) Receptor Not reported>10,000 nM

Pharmacokinetic Properties

Pharmacokinetic ParameterThis compoundDextromethorphan
Administration Intravenous infusionOral
Metabolism Metabolized into 10 metabolites, with an O-glucuronide conjugate being the most abundant.Primarily metabolized by CYP2D6 to its active metabolite dextrorphan.
Half-life (t½) 9 to 16 hours2 to 4 hours (extensive metabolizers); prolonged with CYP2D6 inhibitors like bupropion.
Clearance Low clearance (8.3 L/h)Rapidly cleared in extensive metabolizers.

Adverse Effect Profiles

The reported side effects from clinical trials provide insight into the tolerability of each compound.

Adverse EffectThis compoundDextromethorphan/Bupropion
Common DizzinessDizziness, nausea, anxiety, headache, diarrhea, somnolence, dry mouth, sexual dysfunction, hyperhidrosis.
Dissociative/Psychotomimetic Minimal to no psychotomimetic side effects.Can produce dissociative hallucinogenic states at high doses.

Experimental Protocols

This compound Clinical Trial Methodology

A representative Phase IIb, randomized, double-blind, placebo-controlled study of adjunctive lanicemine in patients with major depressive disorder (MDD) and a history of inadequate response to antidepressants was conducted as follows:

  • Participants: 302 patients aged 18-70 years with single-episode or recurrent MDD, who were on a stable dose of an allowed antidepressant for at least four weeks.

  • Intervention: Patients were randomized to receive 15 intravenous infusions of either adjunctive lanicemine (50 mg or 100 mg) or saline placebo over a 12-week period.

  • Primary Efficacy Endpoint: The primary outcome was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.

  • Secondary Efficacy Endpoints: Included change in MADRS score at week 12, response and remission rates, and changes in other clinical scales.

Dextromethorphan/Bupropion Clinical Trial Methodology (GEMINI Study)

A Phase 3, randomized, double-blind, placebo-controlled trial (the GEMINI study) evaluated the efficacy and safety of dextromethorphan/bupropion in adults with MDD:

  • Participants: 327 adult patients (18-65 years) with a diagnosis of moderate to severe MDD.

  • Intervention: Patients were randomized to receive either a fixed-dose combination of dextromethorphan/bupropion (45 mg/105 mg) or placebo once daily for the first three days, then twice daily for the remainder of the six-week trial.

  • Primary Efficacy Endpoint: The primary outcome was the change from baseline in the MADRS total score at week 6.

  • Secondary Efficacy Endpoints: Included remission rates and changes in other clinical scales at various time points.

Signaling Pathways and Mechanisms of Action

G cluster_lanicemine This compound Mechanism lanicemine This compound nmda_r_l NMDA Receptor lanicemine->nmda_r_l Blocks gaba_interneuron_l GABAergic Interneuron nmda_r_l->gaba_interneuron_l Located on glutamate_l Glutamate glutamate_l->gaba_interneuron_l Activates pyramidal_neuron_l Pyramidal Neuron gaba_interneuron_l->pyramidal_neuron_l Inhibits ampa_r_l AMPA Receptor pyramidal_neuron_l->ampa_r_l Activates bdnf_l BDNF Release ampa_r_l->bdnf_l Upregulates synaptogenesis_l Synaptogenesis bdnf_l->synaptogenesis_l Promotes G cluster_dextromethorphan Dextromethorphan's Multifaceted Mechanism dextromethorphan Dextromethorphan nmda_r_d NMDA Receptor dextromethorphan->nmda_r_d Antagonist sigma1_r Sigma-1 Receptor dextromethorphan->sigma1_r Agonist sert_net SERT/NET dextromethorphan->sert_net Inhibitor glutamate_d Glutamate Signaling nmda_r_d->glutamate_d Modulates neuroprotection Neuroprotection & Plasticity sigma1_r->neuroprotection Promotes monoamine_levels Increased Serotonin & Norepinephrine sert_net->monoamine_levels Leads to G screening Patient Screening (MDD Diagnosis) baseline Baseline Assessment (MADRS, etc.) screening->baseline randomization Randomization treatment_arm Treatment Arm (this compound or Dextromethorphan) randomization->treatment_arm placebo_arm Placebo Arm randomization->placebo_arm treatment_period Treatment Period (e.g., 6-12 weeks) treatment_arm->treatment_period placebo_arm->treatment_period baseline->randomization follow_up Follow-up Assessments (Weekly MADRS) treatment_period->follow_up data_analysis Data Analysis (Primary & Secondary Endpoints) follow_up->data_analysis

References

Safety Operating Guide

Proper Disposal of (R)-Lanicemine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Lanicemine, a non-selective, voltage-dependent NMDA channel blocker, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] As a research chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional or specific institutional guidelines.[2][3] This guide provides essential procedural information for the safe and compliant disposal of this compound.

I. Core Principles of Chemical Waste Management

The disposal of laboratory chemicals is regulated to protect personnel and the environment. Key principles for managing chemical waste include:

  • Waste Minimization: Order only the necessary quantities of this compound to reduce the generation of surplus waste.[3]

  • Proper Labeling: All waste containers must be clearly labeled with their contents to prevent accidental mixing and ensure proper handling.

  • Segregation of Incompatibles: Store different types of chemical waste separately to avoid dangerous reactions. For instance, acids should be kept separate from bases and oxidizers from reducing agents.

  • Use of Appropriate Containers: Waste should be stored in containers that are chemically resistant to the contents and have secure lids.

  • Designated Storage Areas: Hazardous waste must be stored in a designated "Satellite Accumulation Area" within the laboratory.

II. Quantitative Data for Disposal Considerations

ParameterGuidelineRegulatory Context
Acute Hazardous Waste (P-listed) > 1 quart (approx. 1 liter)Triggers removal by Environmental Health & Safety (EHS) within 3 days of reaching the limit.
General Hazardous Waste > 55 gallonsMaximum accumulation limit in a Satellite Accumulation Area before requiring removal.
Container Fill Level Do not fill beyond the neck or leave at least one-inch of headroom.Allows for expansion of contents and prevents spills.
Storage Time Limit Up to 12 months from the start of waste accumulation.Ensures timely disposal and prevents degradation of containers or contents. Opened containers of unused chemicals should be disposed of within 6 months.

III. Experimental Protocol for the Disposal of this compound

The following step-by-step protocol outlines the procedure for the disposal of this compound waste, including pure compound, solutions, and contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Conduct all handling and waste consolidation within a certified chemical fume hood to minimize inhalation exposure.

  • Have a spill kit readily available.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof container.

    • The container should be made of a material compatible with the chemical.

    • Label the container clearly as "Hazardous Waste" and list "this compound" and any other constituents.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a sealable, shatter-resistant container (plastic is often preferred).

    • Do not mix with incompatible waste streams.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Empty Containers:

    • A container that held this compound should be triple-rinsed with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates for non-acutely toxic chemicals may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution.

  • Contaminated Sharps:

    • Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container labeled for chemical waste.

3. Storage and Disposal:

  • Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.

  • Ensure the container is kept closed except when adding waste.

  • Request a waste pickup from your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the sink or in the regular trash.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Begin this compound Waste Disposal waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated PPE) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps Sharps empty Empty Container waste_type->empty Empty collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealable Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps triple_rinse Triple Rinse Container empty->triple_rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container as Regular Trash deface_label->dispose_container pickup Request EHS Waste Pickup store->pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (R)-Lanicemine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling investigational compounds like (R)-Lanicemine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this NMDA receptor antagonist in a laboratory setting.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Hand Protection Nitrile gloves are recommended.Provides a barrier against skin contact.
Eye Protection Chemical safety goggles should be worn.Protects eyes from potential splashes of solutions containing the compound.
Body Protection A dedicated laboratory coat should be worn.Prevents contamination of personal clothing. The lab coat should be removed before leaving the work area.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound outside of a containment system (e.g., fume hood) or if there is a risk of aerosolization.Minimizes the risk of inhaling any airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure.
Foot Protection Closed-toe shoes are mandatory in a laboratory setting.Protects the feet from potential spills.

Operational Handling and Storage

This compound is typically supplied as a neat oil and should be stored at -20°C for long-term stability. All handling of the compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential exposure.

Reconstitution and Solution Preparation:

To prepare a solution, the neat oil can be dissolved in various organic solvents. The following table provides solubility data for Lanicemine in common laboratory solvents.

SolventApproximate Solubility
Ethanol~20 mg/mL
DMSO~30 mg/mL
Dimethyl formamide (DMF)~5 mg/mL
PBS (pH 7.2)~3 mg/mL

Data for Lanicemine

Experimental Protocol for Solvent Change:

  • To change the solvent, evaporate the initial solvent from the neat oil under a gentle stream of nitrogen.

  • Immediately add the solvent of choice to the residue. Solvents such as ethanol, DMSO, and dimethylformamide should be purged with an inert gas.

  • For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made. It is important to ensure that the residual amount of organic solvent is insignificant, as it may have physiological effects.

  • Aqueous solutions are not recommended for storage for more than one day.

Disposal Plan

The disposal of this compound and its waste must be handled responsibly to prevent environmental contamination. The primary method of disposal is through an approved hazardous waste disposal plant. Do not dispose of this material down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect any unused this compound powder, contaminated PPE (e.g., gloves, weighing paper), and other lab materials that have come into direct contact with the compound in a dedicated and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Harmful if Swallowed," "Aquatic Hazard").

  • Container Management: Use approved, chemically resistant containers for waste collection and keep them securely sealed when not in use.

  • Institutional Procedures: Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal. You will likely need to provide a completed hazardous waste manifest detailing the contents of the container.

Safety Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to the final disposal of waste.

cluster_prep Preparation & Handling cluster_disposal Waste Disposal receive Receive Compound (Store at -20°C) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) receive->don_ppe fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood weigh_dissolve Weigh and Dissolve This compound fume_hood->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment segregate_waste Segregate Waste (Solid & Liquid) experiment->segregate_waste Post-Experiment label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.